Samatasvir

Catalog No.
S542375
CAS No.
1312547-19-5
M.F
C47H48N8O6S2
M. Wt
885.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samatasvir

CAS Number

1312547-19-5

Product Name

Samatasvir

IUPAC Name

methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

Molecular Formula

C47H48N8O6S2

Molecular Weight

885.1 g/mol

InChI

InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1

InChI Key

ATOLIHZIXHZSBA-BTSKBWHGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Samatasvir; IDX 18719; IDX-18719; IDX18719; IDX 719; IDX-719; IDX719;

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC

The exact mass of the compound Samatasvir is 884.3138 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Antiviral Activity

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir exerts its effect by targeting the HCV NS5A protein, a multifunctional protein that is essential for viral RNA replication and the assembly of new viral particles [1] [2]. While the exact mechanism is not fully elucidated, NS5A inhibitors like this compound are known to disrupt the function of the NS5A protein within the viral replication complex [2].

The following diagram illustrates the dual mechanisms of NS5A inhibitors like this compound in the HCV lifecycle.

G HCV HCV Entry Viral Entry HCV->Entry Uncoating Genome Uncoating Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Cleavage Proteolytic Cleavage Translation->Cleavage RC_formation RC_formation Cleavage->RC_formation RC_Formation Replication Complex Formation RNA_Replication Viral RNA Replication Assembly Virion Assembly RNA_Replication->Assembly Release Virion Release Assembly->Release RC_formation->RNA_Replication Samatasvir_Replication This compound (NS5A Inhibitor) Samatasvir_Replication->RC_Formation Disrupts Samatasvir_Replication->RNA_Replication Inhibits Samatasvir_Assembly This compound (NS5A Inhibitor) Samatasvir_Assembly->Assembly Impairs

This compound inhibits HCV by disrupting replication and assembly.

The potency of this compound is demonstrated by its activity in laboratory studies, with effective concentrations in the low picomolar range across multiple HCV genotypes [1] [3] [4].

Genotype Mean Maximum Reduction in HCV RNA (log₁₀ IU/mL) In vitro EC₅₀ (pM)
1a 3.2 - 3.6 [5] [6] 4 pM [1]
1b 3.0 - 4.3 [5] [6] 2 pM [1]
2 Variable (see resistance) [6] 24 pM [1]
3 3.2 - 3.4 [5] [6] 7 pM [1]
4 3.6 - 3.9 [5] [6] 3 pM [1]
5 Not reported in clinical trials 5 pM [1]

Resistance Profile

A key challenge with NS5A inhibitors is the potential for HCV to develop resistance. This compound has a low barrier to resistance, meaning resistant viruses can emerge rapidly if it is used as a monotherapy [1] [2].

Aspect Findings

| Key Resistance Mutations | Genotype 1a: M28T, Q30E/H/R, L31V/M, P32L, Y93H/N [1] [4] Genotype 1b: L31V/F, P32L, Y93H/N [1] [4] | | Genotype 2 Specificity | Presence of M31 polymorphism at baseline confers high resistance [5] [6] | | Barrier to Resistance | Low (a single amino acid substitution can significantly reduce susceptibility) [2] | | Cross-Resistance | Expected with other NS5A inhibitors, but remains sensitive to other DAA classes (e.g., protease/polymerase inhibitors) [1] [4] |

Key Experimental Data and Protocols

The primary data on this compound's mechanism comes from in vitro studies using HCV replicon systems and in vivo clinical trials.

  • In Vitro Replicon Assays: The potency (EC₅₀) of this compound was determined using bicistronic HCV replicons (genotypes 1a, 1b, 2a, 3a, 4a, 5a) expressing a luciferase reporter gene [1]. Cells (e.g., Huh-7) were transfected with replicon RNA and treated with this compound. Antiviral activity was quantified by measuring the reduction in luciferase signal compared to untreated controls [1].
  • Resistance Selection Experiments: Genotype 1a replicon cells were cultured with increasing concentrations of this compound. Viral RNA was then extracted and sequenced to identify emerging mutations in the NS5A region [1]. The contribution of specific mutations to resistance was confirmed by introducing them into wild-type replicons via site-directed mutagenesis [1].
  • Clinical Trial - Monotherapy: A Phase II randomized, double-blind, placebo-controlled study assessed this compound (25-100 mg, once or twice daily for 3 days) in treatment-naïve patients with HCV genotypes 1-4 [5] [6]. The primary endpoint was the maximum change in plasma HCV RNA levels from baseline. Pharmacokinetic samples and viral sequencing were also performed [5] [6].

Clinical Development and Combination Therapy

Due to its low barrier to resistance, this compound was developed for use in combination with other DAAs [7]. A Phase II clinical trial (NCT01852604) evaluated the combination of this compound, simeprevir (HCV protease inhibitor), and TMC647055 (non-nucleoside polymerase inhibitor) with a low dose of ritonavir, with or without ribavirin [7]. While development has been continued by Merck & Co. after its acquisition of Idenix, the current status of this compound is unclear, and it has not been approved for marketing [7] [8].

References

HCV NS5A replication complex inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

NS5A Protein Structure and Function

The NS5A (non-structural protein 5A) is a multifunctional, RNA-binding phosphoprotein that is essential for the hepatitis C virus (HCV) life cycle. Despite having no known enzymatic activity, it plays critical roles in viral RNA replication, virion assembly, and modulation of host cell pathways [1] [2].

  • Domain Organization: NS5A consists of three domains separated by low-complexity sequences. A structured N-terminal amphipathic α-helix (residues 1-32) anchors the protein to the endoplasmic reticulum (ER) and derived membranes. This membrane association is crucial for HCV replication [1] [2].
  • Domain I (residues ~33-213) has been crystallized as a dimer and contains a zinc-binding motif (Cys39, Cys57, Cys59, and Cys80). This domain can bind RNA and is the primary target for NS5A inhibitors. The dimer forms a long, positively charged groove suitable for RNA binding [1] [2].
  • Domains II and III are intrinsically disordered. Domain II interacts with host proteins like cyclophilin A, while Domain III is critical for virion assembly and secretion [3] [2].
  • Cellular Localization and Interactions: NS5A localizes to the cytoplasmic membrane structures, including the ER and lipid droplets. It is a component of the membranous web, a virus-induced membrane alteration that houses the viral replication complex (RC) [1]. NS5A interacts with numerous viral proteins (core, NS4B, NS5B) and host factors, such as phosphatidylinositol 4-kinase III α (PI4KA) and hVAP-33 [4] [1] [2].

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors exert their potent antiviral effect through a multi-faceted mechanism, primarily by disrupting the formation of new replication complexes.

  • Inhibition of Replication Complex Biogenesis: NS5A inhibitors like daclatasvir (DCV) do not directly inhibit RNA synthesis from pre-existing RCs. Instead, they potently block the formation of new RCs [5]. They achieve this by disrupting the proper localization and function of NS5A, preventing the creation of new membranous webs where viral replication occurs [4] [5].
  • Disruption of NS5A-PI4KA Interaction and PI4P Production: A key function of NS5A is to recruit and activate the host lipid kinase PI4KA. This activation leads to a massive accumulation of its product, phosphatidylinositol-4-phosphate (PI4P), which is critical for forming the optimal lipid microenvironment for replication. Daclatasvir impairs the NS5A-mediated hyper-stimulation of PI4P that occurs in the context of the full HCV polyprotein, without directly inhibiting the kinase itself. This disrupts the formation of functional replication compartments [4].
  • Inhibition of Virion Assembly: Beyond replication, NS5A inhibitors also block the production of infectious viral particles. NS5A interacts with the viral core protein and other host factors on lipid droplets, a key step in virion assembly. Inhibitors disrupt this process, preventing the formation and secretion of new virus particles [3] [6].

The following diagram illustrates the multi-faceted mechanism by which NS5A inhibitors disrupt the HCV life cycle, based on the described pathways.

G cluster_Replication Replication Complex Formation cluster_Assembly Virion Assembly & Secretion NS5A_Inhibitor NS5A_Inhibitor NS5A NS5A Protein NS5A_Inhibitor->NS5A Binds To PI4P High PI4P Levels NS5A_Inhibitor->PI4P 1. Blocks Hyper-stimulation of MembranousWeb Functional Membranous Web NS5A_Inhibitor->MembranousWeb 2. Prevents New RC Formation Assembly Viral Particle Assembly NS5A_Inhibitor->Assembly 3. Inhibits PI4KA PI4KA (Host Kinase) NS5A->PI4KA Recruits & Activates Core Core Protein NS5A->Core Interacts With PI4KA->PI4P Produces PI4P->MembranousWeb Enables Formation Core->Assembly Secretion Virion Secretion Assembly->Secretion

Key NS5A Inhibitors and Quantitative Clinical Data

NS5A inhibitors are characterized by their exceptional potency, often in the picomolar range. The following table summarizes the in vitro potency (EC₅₀) of several key inhibitors across different HCV genotypes.

Inhibitor Genotype 1a EC₅₀ (pM) Genotype 1b EC₅₀ (pM) Genotype 2a EC₅₀ (pM) Genotype 3a EC₅₀ (pM) Primary Resistance Substitutions
Daclatasvir (DCV) 50 ± 13 [7] 9 ± 4 [7] 71 ± 17 / 103 ± 36 [7] 146 ± 34 [7] M28, Q30, L31, Y93 (GT1a); L31, Y93 (GT1b) [3] [7]
Elbasvir Information missing Information missing Information missing Information missing M28, Q30, L31, Y93 (GT1a) [5]
Velpatasvir Information missing Information missing Information missing Information missing Information missing
Ruzasvir Potent pan-genotypic activity (picomolar) [8] Potent pan-genotypic activity (picomolar) [8] Potent pan-genotypic activity (picomolar) [8] Potent pan-genotypic activity (picomolar) [8] High barrier to resistance [8]
Pibrentasvir Information missing Information missing Information missing Information missing Information missing

The high potency of NS5A inhibitors translates to remarkable clinical efficacy. For instance, an 8-week regimen of bemnifosbuvir and ruzasvir achieved a 98% sustained virologic response (SVR12) in a Phase 2 study [8].

Experimental Protocols for NS5A Inhibitor Research

To study the mechanism and efficacy of NS5A inhibitors, several well-established experimental systems and protocols are used.

  • Cell-Based Replicon Systems and Infectious Virus Cultures: HCV subgenomic replicons (for genotypes 1a, 1b, 2a, etc.) in Huh-7 hepatoma cells are the standard tool for evaluating inhibitor potency (EC₅₀) and selecting resistance-associated substitutions (RASs) [7]. Full-length, cell culture-infected HCV (HCVcc) systems, such as JFH-1 (genotype 2a) and isoclonal GT1a viruses (H77S.3, H77D), are used to study the entire viral life cycle, including replication and assembly in a more biologically relevant context [4] [5].
  • Time-to-Inhibition and Replicase Complex Half-Life Assay: This assay exploits the fact that NS5A inhibitors block new RC formation but not RNA synthesis from pre-existing RCs. The workflow involves infecting cells with a reporter virus (e.g., Gaussia luciferase, GLuc), treating with an NS5A inhibitor, and then tracking the subsequent decline in reporter signal over time. The kinetics of this decline reflect the functional half-life of the pre-existing RCs, which varies between viral strains [5].

The following diagram outlines the key steps of the Replicase Complex Half-Life Assay.

G Start Infect Cells with GLuc-Reporter HCV A1 Establish Infection (Pre-formed RCs present) Start->A1 A2 Add NS5A Inhibitor (T₀) A1->A2 A3 Blockade of New RC Formation (Existing RCs remain active) A2->A3 A4 Monitor GLuc Signal Decline over 24-72 hours A3->A4 A5 Mathematical Modeling to estimate functional RC half-life A4->A5

  • Analysis of NS5A-PI4KA Pathway and Replication Compartment Formation: The impact of inhibitors on PI4P levels can be assessed using U2OS-derived cell lines with tetracycline-inducible expression of the full-length HCV polyprotein (UHCV) or NS5A alone (UNS5A) [4]. After inducing protein expression with or without the inhibitor, cells are fixed and stained with an anti-PI4P antibody for immunofluorescence analysis. DCV treatment specifically impairs the hyper-induction of PI4P by the full-length polyprotein but not the basal activation by NS5A alone [4]. NS5A subcellular localization and its co-localization with markers of the membranous web (e.g., dsRNA) can also be visualized by immunofluorescence to assess replication compartment integrity [4].

Current Research and Future Directions

Research on NS5A inhibitors continues to evolve, focusing on overcoming limitations and exploring new applications.

  • Next-Generation Inhibitors and Combination Therapies: The goal is to develop inhibitors with higher barriers to resistance and pan-genotypic efficacy. Ruzasvir is an example of a next-generation NS5A inhibitor that maintains potency against common RASs and is being evaluated in fixed-dose combinations, such as with bemnifosbuvir (NS5B polymerase inhibitor) [8]. Combination therapies targeting multiple viral proteins (e.g., NS5A + NS5B + NS3) are the standard of care and crucial for suppressing resistance [7] [6].
  • Computational Drug Design: In silico methods are being employed to design novel NS5A inhibitors. Recent studies use quantitative structure-activity relationship (QSAR) modeling based on Monte Carlo optimization to identify key structural features for potency. This is followed by molecular docking, dynamics simulations, and binding free energy calculations (MM-GBSA) to predict the affinity and stability of newly designed compounds, such as dimeric phenylthiazole derivatives, before synthesis [9].
  • Understanding Viral Strain-Specific Responses: Research has revealed that the kinetic response to NS5A inhibitors varies between HCV strains. For example, lipid peroxidation-sensitive (LPOS) viruses like H77S.3 have a longer functional RC half-life (~9.9 hours) and decline more slowly after inhibitor treatment compared to lipid peroxidation-resistant (LPOR) viruses like JFH-1 or H77D (half-life ~3.5 hours). These differences are determined by amino acid variations across the non-structural proteins that constitute the RC, impacting its stability [5].

References

samatasvir in vitro potency and selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Core In Vitro Profile of Samatasvir

The table below summarizes the key in vitro potency and selectivity data for this compound:

Parameter Details Citation
General Potency (EC₅₀) 2 to 24 pM (against HCV replicons of genotypes 1-5) [1] [2] [3]
Genotype 1a/1b Potency Highly potent within the picomolar range [1]
Genotype 2-5 Potency Maintains picomolar activity; 12-fold EC₅₀ shift from most (GT4a) to least sensitive (GT2a) [1] [4]
Cytotoxicity (CC₅₀) >100 μM [1]
Selectivity Index (SI) >5 x 10⁷ (calculated as CC₅₀/EC₅₀ in GT1b) [1]
Serum Shift (40% Human Serum) 10-fold EC₅₀ shift in genotype 1b replicon [1]

Mechanism of Action and Experimental Models

This compound targets the Hepatitis C Virus nonstructural 5A (NS5A) protein, a multifunctional protein essential for viral replication and assembly [1]. The following diagram illustrates the experimental workflow used to characterize its in vitro activity:

Experimental workflow for profiling this compound.

Key methodological details for these experiments include:

  • HCV Replicon Systems: Bicistronic replicons (genotypes 1a, 1b, 2a, 3a, 4a, 5a) encoding firefly luciferase reporter genes were used for high-throughput screening [1].
  • Cell Lines and Culture: Studies primarily used Huh-7 and HPC (hepatitis C-producing) cell lines maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, penicillin, streptomycin, and GlutaMAX [1].
  • Antiviral Combination Studies: this compound was combined with interferon-alfa (IFN-α), ribavirin (RBV), HCV protease inhibitors, and non-nucleoside/nucleotide polymerase inhibitors (including IDX184). The overall effect was found to be additive, indicating no antagonism [1].

Resistance Profile of this compound

This compound's resistance profile was characterized through resistance selection experiments and site-directed mutagenesis. The table below summarizes the key findings:

Aspect Findings Citation
Primary Resistance Loci (GT1) NS5A amino acids 28, 30, 31, 32, and 93 [1]
Clinical Evidence (GT2) Minimal activity in subjects with baseline NS5A M31 polymorphism; robust activity with L31 [5] [4]
Cross-Resistance Not cross-resistant with HCV protease, nucleotide, and non-nucleoside polymerase inhibitor classes [1] [3]

From In Vitro to Clinical Translation

In vitro data successfully translated into clinical activity:

  • Potent Pan-Genotypic Activity: In a Phase II clinical trial, this compound demonstrated potent antiviral activity across genotypes 1, 3, and 4 with mean maximum viral load reductions of 3.0-4.3 log₁₀ IU/mL [5] [4].
  • Genotype 2 Limitation: Clinical studies confirmed that this compound had minimal activity against genotype 2 with the NS5A M31 polymorphism, consistent with in vitro resistance profiling [4].

Summary

This compound demonstrated potent, low-picomolar antiviral activity across HCV genotypes 1-5 and a high selectivity index in preclinical studies. Its potential for once-daily dosing and additive effects in combination with other antivirals made it a promising candidate for all-oral DAA combination therapies, though its development highlighted the clinical impact of pre-existing resistance polymorphisms.

References

Samatasvir (IDX719) Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir is an orally available, direct-acting antiviral (DAA) agent designed to inhibit the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) [1] [2].

  • Drug Class: NS5A replication complex inhibitor [2].
  • Primary Target: HCV NS5A protein, which is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly [1] [3].
  • Mechanism: Though the precise mechanism of NS5A inhibitors is complex and not fully understood, they are believed to disrupt the function of the NS5A protein, leading to a significant reduction in HCV RNA levels. They likely act on both viral replication and assembly of new virions [3].

The experimental workflow below outlines the key stages in the preclinical profiling of this compound.

G Start Start: Preclinical Profiling A In Vitro Potency Assay (HCV Replicons) Start->A B Selectivity Index Calculation A->B C Resistance Profile Selection B->C D Combination Studies (Additivity) C->D E Cross-Resistance Evaluation D->E

Preclinical workflow for this compound profiling covering potency, selectivity, and resistance.

Quantitative Preclinical and Clinical Data

The development of this compound was supported by robust preclinical data demonstrating high potency and a favorable selectivity index.

Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons [1]

HCV Genotype EC₅₀ (pM) EC₉₀ (pM) EC₉₀/EC₅₀ Ratio
1a 4 12 3.0
1b 2 5 2.5
2a 9 24 2.7
3a 24 62 2.6
4a 3 8 2.7
5a 4 10 2.5
  • Potency and Selectivity: this compound exhibited low picomolar EC₅₀ values against a broad range of HCV genotypes (1a-5a), indicating potent, pan-genotypic activity [1]. The 50% cytotoxic concentration (CC₅₀) was >100 μM, resulting in a high selectivity index of >5 × 10⁷ [1].
  • Effect of Human Serum: The presence of 40% human serum caused only an approximate 10-fold shift in the EC₅₀ in the genotype 1b replicon, suggesting limited protein binding interference [1].

Table 2: Key Resistance-Associated Substitutions Identified for this compound [1]

Genotype NS5A Resistance Loci
1a Amino acid positions 28, 30, 31, 32, 93
1b Amino acid positions 28, 30, 31, 32, 93
  • Resistance Profile: Resistance selection experiments identified several positions in the NS5A protein (e.g., M28, Q30, L31, Y93) as key loci for resistance-associated substitutions (RASs) [1]. This is a common profile for NS5A inhibitors.

Table 3: Early Clinical Antiviral Activity (3-Day Monotherapy) [2]

Patient Population Dose Duration Mean Max Viral Load Reduction
Genotype 1-4 HCV-infected patients Up to 100 mg 3 days ~4.0 log₁₀ IU/mL
  • Clinical Efficacy: In a proof-of-concept monotherapy study, this compound demonstrated potent pan-genotypic antiviral activity across HCV genotypes 1-4 [2].
  • Safety: In early clinical trials, this compound was reported to be safe and well-tolerated at single and multiple doses of up to 150 mg in healthy volunteers and 100 mg in HCV-infected patients, with no serious adverse events reported at that stage [2].

Experimental Protocols for Key Assays

For researchers, here are the core methodologies used to generate the key data for this compound.

  • In Vitro Potency and Selectivity Assays [1]

    • Cell Culture: Use bicistronic HCV replicons (e.g., ZS11-luc for gt1b, 1a-luc for gt1a) in a Huh-7 human hepatoma cell line.
    • Dosing: Treat replicon-containing cells with serial dilutions of this compound.
    • Incubation: Incubate for 48-72 hours.
    • Readout: Quantify antiviral activity by measuring firefly luciferase activity as a surrogate for HCV RNA replication. Calculate EC₅₀ and EC₉₀ values using non-linear regression.
    • Cytotoxicity: Perform parallel assays (e.g., using a tetrazolium salt-based method) in uninfected host cells to determine CC₅₀ and calculate the selectivity index (SI = CC₅₀ / EC₅₀).
  • Resistance Selection Experiments [1]

    • Setup: Culture genotype 1a replicon cells under sub-optimal this compound pressure (e.g., 1x and 10x EC₅₀).
    • Passaging: Passage cells continuously, gradually increasing drug concentration over multiple weeks.
    • Sequencing: Isolve total RNA from resistant colonies, reverse transcribe to cDNA, and sequence the entire NS5A region.
    • Validation: Introduce identified mutations into a naive replicon via site-directed mutagenesis to confirm their role in reducing drug susceptibility.
  • Combination Studies (Additivity Assessment) [1]

    • Matrix Design: Treat replicon cells with serial dilutions of this compound in combination with serial dilutions of a second antiviral agent (e.g., IFN-α, ribavirin, protease inhibitors).
    • Data Analysis: Analyze data using the Bliss independence model or MacSynergy II software. A combined effect that is greater than the calculated additive effect indicates synergy.

Combination Therapy and Clinical Development

NS5A inhibitors like this compound are typically used in combination with other antivirals to increase efficacy and combat resistance [3].

  • HELIX-1 Phase II Trial: This 12-week study evaluated an all-oral regimen of This compound + Simeprevir (a protease inhibitor) ± Ribavirin in treatment-naïve, non-cirrhotic patients with genotype 1b or 4 HCV [2].
  • HELIX-2 Phase II Trial: A planned trial aimed to combine This compound, Simeprevir, and TMC647055 (a non-nucleoside polymerase inhibitor), boosted with ritonavir [2].

The diagram below illustrates the key stages and potential off-ramps in the this compound clinical development pathway.

G Start Drug Discovery & Preclinical R&D P1 Phase 1 (Safety/PK in healthy volunteers & 3-day monotherapy in HCV patients) Start->P1 P2a Phase 2a (HELIX-1: this compound + Simeprevir) P1->P2a P2b Phase 2b (HELIX-2: + TMC647055/r) P2a->P2b End New Drug Application (NDA)/Approval P2a->End Program Discontinued (No later data found) P3 Phase 3 (Large-scale registration trials) P2b->P3 P3->End

This compound clinical development pathway. The program appears discontinued after Phase 2. > Note on Development Status: While this compound demonstrated promising initial results, its clinical development beyond Phase 2 around 2014 could not be confirmed. The program appears to have been discontinued, likely due to the rapid evolution of the HCV treatment landscape and the emergence of other potent combination therapies [4].

Insights for Researchers and Developers

The case of this compound offers valuable insights for antiviral drug development:

  • Pan-genotypic targeting from early discovery is crucial for global HCV control.
  • High potency (picomolar EC₅₀) is achievable with optimized NS5A inhibitors.
  • Combination therapy is essential to mitigate resistance development.
  • The dynamic competitive landscape can impact the continuation of even promising drug candidates.

References

Comprehensive Technical Guide: NS5A Protein Function in Hepatitis C Virus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of NS5A

Hepatitis C Virus (HCV) represents a major global health burden, with approximately 58 million people chronically infected worldwide and a significant portion at risk for developing chronic liver disease, cirrhosis, and hepatocellular carcinoma [1]. As a member of the Flaviviridae family, HCV contains a positive-sense RNA genome of approximately 9.6 kb that encodes a single polyprotein precursor of about 3,000 amino acids [2] [3]. This polyprotein is processed co- and post-translationally by host and viral proteases to yield three structural proteins (core, E1, E2) and seven non-structural proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, and NS5B) [2] [3]. Among these, the non-structural protein 5A (NS5A) has garnered significant research interest due to its multifunctional role in the viral lifecycle and absence of known enzymatic function, making it a unique target for therapeutic intervention.

NS5A is essential for HCV genome replication and plays critical roles in virion assembly and modulation of host cell pathways [1] [2]. As a phosphoprotein, NS5A exists in multiple phospho-isoforms and interacts with numerous viral and host cell proteins, positioning it as a key regulator of the balance between viral replication and production of infectious particles [1] [4]. The development of direct-acting antivirals (DAAs) targeting NS5A has revolutionized HCV treatment, with NS5A inhibitors now forming a cornerstone of combination therapies [5]. However, the emergence of resistance-associated substitutions (RASs) presents ongoing challenges, necessitating continued research into NS5A function and inhibition [6]. This whitepaper provides a comprehensive technical overview of NS5A structure, function, and therapeutic targeting for researchers and drug development professionals.

Structural Organization and Domain Architecture

Overall Protein Architecture

NS5A is composed of three distinct domains (DI, DII, and DIII) separated by two low-complexity sequences (LCSI and LCSII) and anchored to intracellular membranes via an N-terminal amphipathic α-helix [2] [3]. The membrane-anchoring region, mapped to the N-terminal 30 amino acids, forms a highly conserved amphipathic α-helix that positions the protein parallel to the lipid bilayer within the cytoplasmic leaflet of the endoplasmic reticulum membrane [2]. This association occurs post-translationally and gives NS5A properties similar to an integral membrane protein [2]. Mutational studies have demonstrated that this helix is necessary and sufficient for membrane localization and is critical for HCV replication [2].

Functional Domain Organization

Table 1: Domains and Functional Regions of HCV NS5A Protein

Domain/Region Amino Acid Position Key Structural Features Primary Functions
Amphipathic Helix 1-30 Membrane-anchoring α-helix Membrane localization, replication
Domain I 36-213 (1b Con1) Zinc-binding motif (C39, C57, C59, C80), dimerization interface RNA replication, lipid droplet binding
Low Complexity Sequence I (LCSI) ~214-249 Serine-rich, phosphorylation sites Regulation of hyperphosphorylation
Domain II 250-342 Intrinsically disordered RNA replication
Low Complexity Sequence II (LCSII) ~343-355 Proline-rich, SH3-binding motifs Virion assembly, host protein interactions
Domain III 356-447 Intrinsically disordered Virion assembly, particle production

Domain I has been crystallized and reveals a novel fold with a zinc-coordination motif involving four conserved cysteine residues (C39, C57, C59, and C80) that bind a single zinc atom, classifying NS5A as a metalloprotein [2]. The structure suggests NS5A functions as a dimer, with a large putative RNA-binding groove located at the interface of the monomers [4]. Mutation of any cysteine residue in the zinc-binding motif disrupts zinc coordination and eliminates HCV replicon RNA replication, highlighting the critical importance of this structural feature [2].

Domains II and III are intrinsically disordered with elements of secondary structure, in contrast to the structured Domain I [1]. While Domain II is required for HCV genome replication, Domain III is dispensable for RNA replication but plays a critical role in virion assembly [3] [4]. The C-terminal region of NS5A contains a putative nuclear localization signal (PPRKKRTVV; aa 354-362) that can target heterologous proteins to the nucleus, though this function is typically masked by the N-terminal membrane anchor [2].

Phosphorylation Regulation and Signaling

Phosphorylation Sites and Hierarchical Regulation

NS5A exists as multiple phospho-isoforms, most notably as basally phosphorylated (p56) and hyperphosphorylated (p58) species, with the hyperphosphorylated form resulting primarily from phosphorylation events within the serine-rich LCSI [1] [4]. Recent research using super-resolution microscopy and phosphospecific antisera has revealed that phosphorylation at serine 225 (S225) serves as a priming event that initiates a bidirectional hierarchical phosphorylation cascade across LCSI [1]. This phosphorylation cascade involves multiple serine residues including S222, S225, S228, S230, S232, S235, and S238, with phosphorylation at each site influencing subsequent phosphorylation events [1].

Table 2: Key Phosphorylation Sites in HCV NS5A and Their Functional Roles

Phosphorylation Site Location Kinase (if known) Functional Consequences
Ser146 Domain I Unknown Negatively regulates hyperphosphorylation
Ser222 LCSI Unknown Hierarchical phosphorylation
Ser225 LCSI Priming kinase unknown Initiates hierarchical phosphorylation, regulates host protein interactions
Ser229 LCSI Unknown Required for genome replication
Ser232 LCSI Unknown Hierarchical phosphorylation
Ser235 LCSI Unknown Required for genome replication
Ser238 LCSI Unknown Required for genome replication
Thr348/Thr356 LCSII Unknown Role in RNA replication
Ser/Thr cluster (Ser408, Ser412, Ser414, Ser415, Ser452, Ser454, Ser457) Domain III Casein Kinase II Regulates virion production

Experimental evidence demonstrates that S225 phosphorylation is predominantly present in the hyperphosphorylated p58 species and is critical for proper NS5A localization and function [1]. Phosphoablatant mutants (S225A) result in loss of p58, a 10-fold reduction in genome replication, disrupted interactions with host proteins, and restricted perinuclear localization [1]. A recent study suggests that HCV NS3 drives sequential phosphorylation of NS5A at S225, S232, and S235, indicating coordinated action of viral and host components in regulating NS5A phosphorylation [3].

Phosphorylation Regulation of NS5A Function

The development and application of phosphospecific antisera against pS225 has enabled detailed investigation of the spatial organization of phosphorylated NS5A within infected cells [1]. Super-resolution microscopy (Airyscan and Expansion microscopy) has revealed that pS225 is not uniformly distributed throughout NS5A-positive punctae but is instead present at distinct locations on the surface of these structures, often in close proximity to lipid droplets [1]. This specific subcellular localization suggests that phosphorylation may regulate the functional specialization of NS5A populations within the cell, potentially distinguishing between replication and assembly complexes.

Treatment with NS5A-targeting DAAs such as daclatasvir (DCV) results in profound disruption of NS5A-positive punctae architecture, causing condensation into larger, less ordered structures that recapitulate the S225A phosphoablatant phenotype [1]. This observation provides a potential link between NS5A inhibition and the disruption of phosphorylation-dependent organization of replication complexes. Additionally, phosphorylation at serine residues in Domain III, particularly those with casein kinase II consensus motifs, has been shown to regulate the production of infectious virus particles, with mutations mimicking phosphorylation enhancing virion production [4].

G NS5A NS5A LCSI LCSI NS5A->LCSI LCSII LCSII NS5A->LCSII DI DI NS5A->DI DII DII NS5A->DII DIII DIII NS5A->DIII VirionAssembly Virion Assembly Regulation DIII->VirionAssembly HostKinases Host Kinases S225 S225 Phosphorylation (Priming Event) HostKinases->S225 NS3 NS3 Helicase/Protease NS3->S225 Hierarchical Bidirectional Hierarchical Phosphorylation in LCSI S225->Hierarchical p58 Hyperphosphorylated NS5A (p58) Hierarchical->p58 RepComplex Functional Replication Complex Assembly p58->RepComplex

Figure 1: Regulation of NS5A function through hierarchical phosphorylation. Phosphorylation at S225 initiates a cascade that generates hyperphosphorylated NS5A required for proper replication complex assembly, while domain III phosphorylation regulates virion production.

Functional Roles in HCV Lifecycle

Genome Replication and Virion Assembly

NS5A plays essential roles in both HCV RNA replication and the assembly of infectious virions. As a component of the membrane-associated replication complex, NS5A contributes to the formation of the membranous web - a modified membrane structure that serves as the site for viral RNA synthesis [2]. All three NS5A domains bind the HCV 3' untranslated region, with Domain I involved in both genome replication and assembly, Domain II exclusively required for replication, and Domain III specifically functioning in virion assembly [1]. This functional specialization enables NS5A to coordinate the transition between replication and assembly phases of the viral lifecycle.

The spatial regulation of NS5A function is critical for its role in virion production. NS5A localizes to lipid droplets through interactions with the viral core protein, facilitating the transfer of viral RNA from replication complexes to assembly sites [2] [4]. Mutations that disrupt lipid droplet binding prevent infectious particle production without affecting RNA replication, demonstrating the specific requirement for NS5A in assembly [4]. Additionally, phosphorylation events in Domain III, particularly at casein kinase II sites, regulate virion production, with phosphomimetic mutations enhancing particle release [4].

Host Factor Interactions and Immune Evasion

NS5A interacts with numerous host cell factors to modify the intracellular environment to favor viral persistence. These interactions include binding to human vesicle-associated membrane protein-associated protein A (hVAP-33), which localizes NS5A to detergent-resistant membrane lipid rafts and is critical for RNA replication [2]. NS5A also binds Apolipoprotein A1 (ApoA1), a component of high-density lipoprotein particles, and co-localizes with ApoA1 in the Golgi apparatus, potentially linking HCV assembly to lipoprotein production [2]. More recently, NS5A was shown to interact with FBL-2, a geranylgeranylated cellular protein critical for HCV replication [2].

A key aspect of NS5A's host interactions involves subversion of innate immune responses. NS5A inhibits interferon (IFN) signaling through multiple mechanisms, including interaction with IKKε kinase, resulting in inhibition of DDX3-mediated IKKε and IRF3 phosphorylation and subsequent downregulation of IFN-β promoter activity [7]. The hyperphosphorylation of NS5A is required for this interaction with IKKε, directly linking NS5A phosphorylation status to immune evasion capabilities [7]. NS5A also induces various forms of autophagy, including mitophagy (mitochondrial turnover), chaperone-mediated autophagy (degradation of HNF-1α), and microautophagy (degradation of DGAT1), to promote viral persistence and counteract host defense responses [3].

G cluster_replication Genome Replication cluster_assembly Virion Assembly cluster_immune Immune Evasion NS5A NS5A ReplicationComplex Replication Complex Formation NS5A->ReplicationComplex MembranousWeb Membranous Web Organization NS5A->MembranousWeb RNA RNA NS5A->RNA LipidDroplet Lipid Droplet Association NS5A->LipidDroplet CoreInteraction Core Protein Interaction NS5A->CoreInteraction ParticleProduction Particle Production & Release NS5A->ParticleProduction IKKε IKKε Interaction (IFN Inhibition) NS5A->IKKε Autophagy Autophagy Induction NS5A->Autophagy HostFactors Host Factor Recruitment NS5A->HostFactors Synthesis Viral RNA Synthesis

Figure 2: Multifunctional roles of NS5A in the HCV lifecycle. NS5A coordinates genome replication, virion assembly, and immune evasion through distinct molecular mechanisms and cellular localizations.

NS5A as a Therapeutic Target

NS5A Inhibitors and Mechanisms of Action

NS5A inhibitors represent a cornerstone of modern DAA combination therapies for HCV, with daclatasvir (DCV) being the first-in-class compound identified through chemical genetics screening [8]. These compounds exhibit remarkable potency, with picomolar EC50 values against HCV replicons, and demonstrate activity across multiple genotypes [8]. The precise mechanism of NS5A inhibition remains somewhat enigmatic due to the lack of enzymatic function in NS5A, but evidence suggests these inhibitors alter NS5A subcellular localization, block hyperphosphorylation, and inhibit viral RNA synthesis [5].

The symmetry of dimeric NS5A inhibitors appears crucial for their potency, with the most potent compounds featuring dimeric phenylthiazole or similar symmetric structures that enhance binding affinity and specificity to NS5A [5]. These symmetrical compounds enable multiple interactions with NS5A dimers, potentially disrupting the higher-order oligomerization of NS5A that is required for its function in replication complex formation [5]. Recent computational approaches including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations have facilitated the design of novel NS5A inhibitors with improved resistance profiles [5].

Resistance-Associated Substitutions (RASs)

A significant challenge in NS5A-targeted therapies is the emergence of resistance-associated substitutions that decrease treatment efficacy. The most clinically significant RASs occur in the NS5A protein, particularly for genotypes 1a and 3 [6]. These RASs typically involve substitutions at residues M28, Q30, L31, and Y93 in genotype 1a, with L31V and Y93H being the major resistant variants in genotype 1b [8]. The replicative fitness of NS5A-resistant variants varies, with some maintaining high fitness even in the absence of drug pressure, allowing them to persist as dominant viral quasispecies for years [6].

Table 3: Clinically Relevant Resistance-Associated Substitutions in NS5A

Amino Acid Position Common Substitutions Genotype Prevalence Impact on Treatment
M28 M28T/A/V/G GT 1a, 1b, 3 Reduced susceptibility to multiple NS5A inhibitors
Q30 Q30R/H/K/E GT 1a, 1b High-level resistance, particularly to early NS5A inhibitors
L31 L31M/V/I/F GT 1a, 1b, 3 Common treatment-emergent substitution
Y93 Y93H/C/N/S GT 1a, 1b, 3 High-level resistance across multiple NS5A inhibitors
A92 A92K GT 3 Genotype 3-specific resistance
P32 P32L GT 1b Emerging resistance pattern

For clinical decision-making, population sequencing or deep sequencing with a ≥15% detection threshold is recommended for identifying clinically relevant RASs [6]. The presence of RASs with <15% prevalence is not considered clinically significant for currently available DAA regimens [6]. Testing for NS5A RASs is specifically recommended for genotype 1a-infected patients being considered for elbasvir/grazoprevir therapy, and can be considered for other NS5A inhibitor-containing regimens in specific clinical contexts [6].

Experimental Methods and Technical Approaches

Detection of Resistance-Associated Substitutions

The identification of RASs in clinical samples and research settings typically employs amplification of NS3 and NS5A regions followed by sequencing analysis. Recent methodological advances include the development of multiplex nested PCR protocols that enable simultaneous amplification of both NS3 and NS5A regions from clinical samples, improving efficiency and reducing processing time [9]. This approach utilizes specifically designed primers targeting conserved motifs within NS3 and NS5A, with optimal amplification conditions yielding fragments of 417 bp (NS3) and 522 bp (NS5A) that can be detected in cDNA dilutions as low as 1:8 [9].

For sequencing analysis, both population-based (Sanger) sequencing and deep sequencing (next-generation sequencing) approaches are utilized, with deep sequencing offering enhanced sensitivity for detecting minor variants [6]. In clinical practice, a detection threshold of ≥15% is recommended for identifying clinically relevant RASs, as variants below this level typically do not impact treatment outcomes with current DAA regimens [6]. The translation of nucleotide sequences to amino acid sequences allows identification of polymorphisms relative to reference strains, with nomenclature specifying the HCV genotype/subtype, protein, amino acid position, and specific substitution (e.g., NS5A Y93H) [6].

Analysis of NS5A Phosphorylation and Localization

The investigation of NS5A phosphorylation relies on both phosphospecific antisera and phosphoablatant/phosphomimetic mutants. The development of rabbit polyclonal antiserum specific for S225-phosphorylated NS5A has enabled detailed analysis of the spatial distribution of phosphorylated NS5A using super-resolution microscopy techniques such as Airyscan and Expansion microscopy [1]. These approaches have revealed that phosphorylated NS5A is not uniformly distributed but displays distinct subcellular localization patterns on the surface of NS5A-positive punctae, often in proximity to lipid droplets [1].

Immunofluorescence analysis and western blotting remain fundamental techniques for characterizing NS5A localization and phosphorylation status. When combined with phosphoablatant mutants (serine-to-alanine substitutions) or phosphomimetic mutants (serine-to-aspartic acid substitutions), these approaches can elucidate the functional consequences of specific phosphorylation events [1] [7]. For example, the S225A phosphoablatant mutant results in loss of the hyperphosphorylated p58 species, disrupted host protein interactions, and restricted perinuclear localization, highlighting the critical importance of this phosphorylation site [1].

Functional Assays for NS5A Investigation

Multiple experimental systems are available for investigating NS5A function, including subgenomic replicons, infectious HCV cell culture systems (such as JFH-1), and transfection-based expression systems. Luciferase reporter assays utilizing IFN-β-promoter or interferon-stimulated response element (ISRE) promoters enable quantification of NS5A's effects on innate immune signaling pathways [7]. Additionally, co-culture systems combining hepatocyte-derived cells (Huh7) with hepatic stellate cells (LX2) allow investigation of NS5A's role in fibrogenic processes through analysis of fibrosis-associated gene expression [10].

For drug discovery applications, quantitative structure-activity relationship (QSAR) modeling using Monte Carlo optimization approaches facilitates the design of novel NS5A inhibitors with enhanced potency and resistance profiles [5]. These computational methods can be complemented by molecular docking to predict binding affinity within the NS5A protein, molecular dynamics simulations to investigate dynamic interactions over time, and molecular mechanics generalized Born surface area (MMGBSA) calculations to estimate binding free energies [5].

Conclusion and Future Perspectives

NS5A represents a multifunctional regulator of the HCV lifecycle, coordinating essential processes in viral replication, assembly, and host interaction through a complex network of protein interactions and phosphorylation-dependent regulation. The absence of enzymatic activity in NS5A initially made it an unconventional drug target, but the remarkable potency of NS5A inhibitors has validated its therapeutic importance. Ongoing challenges include understanding the precise mechanism of NS5A inhibition, addressing the emergence of resistance-associated substitutions, and elucidating the structural basis of NS5A's multiple functions.

References

samatasvir preclinical research findings

Author: Smolecule Technical Support Team. Date: February 2026

Core Preclinical Profile of Samatasvir

The table below summarizes the essential quantitative findings from this compound's preclinical development:

Profile Aspect Preclinical Finding Details / Range
Antiviral Potency (EC₅₀) Low picomolar activity [1] [2] 2 - 24 pM (Genotypes 1a, 1b, 2a, 3a, 4a, 5a) [1]
Cytotoxicity (CC₅₀) >100 μM [1] [2] -
Selectivity Index (SI) >5 x 10⁷ [1] [2] -
Serum Shift (EC₅₀) ~10-fold increase [1] In presence of 40% human serum (Genotype 1b)

| Resistance-Associated Substitutions | Multiple identified [1] [3] | Genotype 1a: M28T, Q30E/H/R, L31V/M, P32L, Y93H/N Genotype 1b: L31V/F, P32L, Y93H/N [1] [3] | | Cross-Resistance | Not cross-resistant with other DAA classes [1] | Retained activity against variants resistant to protease, nucleotide, and non-nucleoside polymerase inhibitors. |

Detailed Experimental Findings & Protocols

In Vitro Antiviral Activity and Selectivity

This compound's activity was primarily evaluated using HCV replicons, which are engineered RNA molecules that replicate the HCV non-structural protein region in human liver-derived cell lines (e.g., Huh-7) [1].

  • Genotype Coverage: The compound demonstrated pan-genotypic activity with EC₅₀ values in a tight low picomolar range across genotypes 1 through 5 [1].
  • Infectious Virus Assay: Activity was confirmed against the infectious JFH-1 virus strain (genotype 2a) produced in Huh-7-derived HPC cells, validating the results from the replicon systems [1].
  • Cytotoxicity and Selectivity: The high CC₅₀ and resulting immense selectivity index were established in a panel of cell lines, including HepG2, HepaRG, and other standard lines, indicating a high barrier for non-specific cellular toxicity [1].
Resistance Profile and Mapping

The resistance profile was characterized through two main methods [1]:

  • Resistance Selection Experiments: Replicon cells (genotype 1a) were cultured under increasing concentrations of this compound. Viral RNA was then extracted from surviving colonies and sequenced to identify emerging mutations.
  • Site-Directed Mutagenesis (SDM): Specific amino acid substitutions were introduced into wild-type replicons (genotypes 1a and 1b) using a QuikChange II XL kit. The susceptibility of these engineered replicons to this compound was then tested and compared to the wild-type.

The following diagram illustrates the workflow for identifying and characterizing resistance mutations for this compound.

G Start Start: Wild-type HCV Replicon A Method 1: Resistance Selection Culture replicons with increasing this compound Start->A B Method 2: Site-Directed Mutagenesis Introduce specific mutations into wild-type replicon Start->B C Sequence surviving replicon colonies A->C D Test drug susceptibility of mutant replicons B->D E Identify resistance-associated mutations (e.g., M28, Q30, L31) C->E D->E F Confirm resistance phenotype and cross-resistance profile E->F

Combination Studies

This compound was tested in combination with other antiviral agents in replicon assays. The overall effect was found to be additive when combined with [1]:

  • Interferon alfa (IFN-α)
  • Ribavirin (RBV)
  • HCV protease inhibitors
  • Non-nucleoside polymerase inhibitors
  • The nucleotide prodrug IDX184

It also retained full activity in the presence of various HIV and HBV antivirals, suggesting a low potential for adverse drug interactions in co-infected populations [1].

Conclusion and Research Context

References

samatasvir resistance-associated mutations NS5A

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir Resistance-Associated Mutations

The table below summarizes the key NS5A mutations that confer resistance to this compound, along with their observed prevalence in patients not previously treated with Direct-Acting Antivirals (DAA-naïve). The resistance levels are categorized as low, moderate, or high based on the fold-increase in the half-maximal effective concentration (EC₅₀).

Amino Acid Mutation Genotype Resistance Level to this compound Prevalence in DAA-Naïve Patients (%)
L31M 1b Low to Moderate [1] 53.3% (overall for any NS5A RAV) [2] [3]
Y93H 1b High [1] Part of the 53.3% overall prevalence [2] [3]
M28V 1a Information missing 12.5% (overall for any NS5A RAV) [2] [3]
L31M 1a Information missing 12.5% (overall for any NS5A RAV) [2] [3]
L28V, Q54H, I280V 1b Information missing Part of the 53.3% overall prevalence [2] [3]

> Note on Prevalence Data: The provided prevalence figures (e.g., 53.3% for GT1b) represent the proportion of patients in a specific study cohort harboring one or more of the listed NS5A resistance mutations at baseline, not the frequency of each individual mutation [2] [3]. Some mutations like Y93H can enhance infectious virus production, potentially giving resistant variants a fitness advantage [1].

Experimental Protocols for Resistance Profiling

The methodologies for identifying and characterizing this compound RAVs primarily rely on HCV replicon systems and site-directed mutagenesis [4] [1].

In Vitro Resistance Selection Experiments

This protocol identifies mutations that emerge under selective drug pressure [4].

  • Cell Culture: Use Huh-7 or other permissive hepatoma cell lines.
  • Replicons: Employ bicistronic HCV replicons (e.g., genotype 1a-luc or 1b ZS11-luc) that carry a luciferase reporter gene for quantitative assessment of replication.
  • Selection Process: Culture replicon-containing cells with increasing concentrations of this compound.
  • Passaging: Passage the cells repeatedly over several weeks to allow for the outgrowth of resistant viral populations.
  • Sequencing: Extract replicon RNA, perform RT-PCR, and sequence the NS5A region to identify emergent mutations.
Site-Directed Mutagenesis and Phenotypic Testing

This protocol confirms the resistance contribution of specific mutations [4] [1].

  • Mutagenesis: Introduce candidate resistance mutations (e.g., L31M, Y93H) into a wild-type replicon backbone using a site-directed mutagenesis kit.
  • RNA Transcription: Linearize the mutant replicon cDNA and transcribe RNA in vitro.
  • Transfection: Electroporate the transcribed RNA into Huh-7 cells.
  • Antiviral Susceptibility Assay: Treat the transfected cells with a serial dilution of this compound. After a set period (e.g., 72 hours), measure replicon replication using the luciferase signal.
  • Data Analysis: Calculate the EC₅₀ value (the drug concentration that inhibits 50% of viral replication) for the mutant replicon and compare it to the wild-type to determine the fold-resistance.
Assessment of Combination Therapy Effects
  • Protocol: Replicon cells are treated with this compound in combination with other antiviral agents (e.g., interferon-alfa, ribavirin, protease inhibitors, polymerase inhibitors) [4].
  • Analysis: The combined effect is analyzed using the Bliss independence model or similar methods to determine if the effect is additive, synergistic, or antagonistic [4].

Relationship of Key NS5A Resistance Mutations

The following diagram illustrates the experimental workflow and the relationships between the key NS5A mutations that confer resistance to this compound.

resistance_workflow Start Start: Investigate This compound Resistance InVitro In Vitro Resistance Selection Start->InVitro SiteDirect Site-Directed Mutagenesis Start->SiteDirect Mutations Identified Resistance Loci InVitro->Mutations SiteDirect->Mutations Pos28 Position 28 (e.g., M28V, L28V) Mutations->Pos28 Pos30 Position 30 Mutations->Pos30 Pos31 Position 31 (e.g., L31M, L31V) Mutations->Pos31 Pos32 Position 32 Mutations->Pos32 Pos93 Position 93 (e.g., Y93H) Mutations->Pos93 Combine Combine Mutations (e.g., L31M + Y93H) Pos31->Combine Pos93->Combine Effect Effect: High-Level Resistance Combine->Effect

This diagram outlines the two primary experimental paths for identifying resistance mutations and highlights that combinations of mutations at L31 and Y93 can lead to severely high-level resistance [1].

Implications for Research and Therapy

  • Cross-resistance: this compound retained full activity against variants resistant to protease inhibitors and polymerase inhibitors, indicating no cross-resistance between these DAA classes [4].
  • Combination Therapy is Key: Given the potential for pre-existing RAVs and the high resistance from double mutations, this compound should be used in combination with other DAAs with non-overlapping resistance profiles [4] [1].
  • Genotypic Testing: Baseline testing for NS5A RAVs, especially in genotype 1b patients, is crucial for predicting treatment success and informing the choice of combination regimen [2] [3].

References

Samatasvir: Pharmacokinetic and Pharmacodynamic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
Half-life (t₁/₂) ~20 hours [1] [2]
Dosing Support Half-life supports once-daily dosing [1]
Key In Vitro Potency (EC₅₀) 2 to 24 pM (against HCV replicons of genotypes 1-5) [3]
Protein Binding Shift ~10-fold EC₅₀ shift in presence of 40% human serum (genotype 1b replicon) [3]
Selectivity Index (CC₅₀/EC₅₀) >5 × 10⁷ [3]
Key Resistance Loci (NS5A) Amino acids 28, 30, 31, 32, and 93 [3]

| Clinical Viral Load Reduction | • Genotype 1a: 3.2–3.6 log₁₀/mL • Genotype 1b: 3.0–4.3 log₁₀/mL • Genotype 3: 3.2–3.4 log₁₀/mL • Genotype 4: 3.6–3.9 log₁₀/mL [1] [2] |

Samatasvir was well-tolerated in clinical studies. The most common adverse events included constipation, nausea, and headache, which occurred at a similar frequency in the active and placebo groups and were all mild or moderate in intensity [1] [2].

Key Experimental Protocols

The data in the summary table were derived from standardized experimental protocols. Here are the methodologies for the key experiments cited.

Clinical Pharmacokinetic and Antiviral Activity Study

This is the primary source for the human pharmacokinetic data and viral load reduction figures [1] [2].

  • Study Design: A randomized, double-blind, multiple-dose study.
  • Population: Treatment-naïve adults infected with HCV genotype 1, 2, 3, or 4.
  • Intervention: Subjects received either a placebo or this compound (at doses of 25, 50, or 100 mg) once daily for 3 days.
  • Data Collection:
    • Pharmacokinetics: Plasma samples were collected up to Day 10 for analysis. The half-life was determined from this concentration-time data.
    • Antiviral Activity: Plasma HCV RNA levels were measured and the maximum change from baseline was calculated as the mean log₁₀ reduction.
In Vitro Potency and Resistance Profile

This study provided the foundational in vitro data on this compound's activity and resistance [3].

  • HCV Replicon Assay: The 50% effective concentration (EC₅₀) was determined using bicistronic HCV replicons (genotypes 1a and 1b) and intergenotypic (IGT) replicons containing the NS5A region from genotypes 1 through 5. These replicons expressed a luciferase reporter gene, and inhibition of replication was measured by a reduction in luciferase activity.
  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) was measured in parallel in the host cell line (e.g., Huh-7) to calculate the selectivity index (CC₅₀/EC₅₀).
  • Resistance Selection: Genotype 1a replicon cells were cultured with increasing concentrations of this compound. The replicons from surviving colonies were then sequenced to identify amino acid changes in the NS5A protein that conferred resistance.

Visualizing the Clinical Study Design

The following diagram illustrates the flow of the key clinical study that established the pharmacokinetic properties of this compound.

Start Treatment-naïve HCV Genotype 1-4 Subjects Randomize Randomized Start->Randomize Group1 This compound Group (25, 50, or 100 mg once daily) Randomize->Group1 Group2 Placebo Group Randomize->Group2 PK Plasma Sampling (Up to Day 10) Group1->PK HCV_RNA HCV RNA Measurement Group1->HCV_RNA Safety Safety Monitoring (Adverse Events, Labs, ECGs) Group1->Safety Output Analysis: PK Parameters & Antiviral Activity PK->Output HCV_RNA->Output Safety->Output

> Flowchart of the 3-day clinical trial assessing this compound's pharmacokinetics and antiviral activity.

Key Findings and Limitations in the Data

  • Pan-Genotypic Activity with a Notable Exception: While this compound demonstrated potent activity across multiple genotypes, its effect was minimal in HCV genotype 2 patients who had a baseline M31 polymorphism in the NS5A protein [1]. Activity was preserved in those with an L31 polymorphism.
  • High Barrier to Resistance In Vitro: The low EC₉₀/EC₅₀ ratio of 2.6 indicated a steep dose-response curve, which is a favorable property often associated with a higher genetic barrier to resistance [3].
  • Combination Therapy Potential: In vitro studies showed that this compound had an additive effect when combined with other antiviral agents (e.g., interferon, ribavirin, protease inhibitors), supporting its development as part of a combination DAA regimen [3].

References

Samatasvir Profile and Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of Samatasvir and the primary clinical trial that investigated its use in combination therapy:

Aspect Details
Drug Name This compound (IDX719, IDX-18719, MK-1894) [1] [2]
Developer History Originally developed by Idenix Pharmaceuticals; development continued by Merck & Co. and Janssen (Johnson & Johnson Innovative Medicine) after acquisition [1] [2].
Mechanism of Action Potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex [2].
Highest Development Phase Discontinued (Phase II) [1].
Relevant Clinical Trial NCT01852604 (HELIX-1 Phase II Trial) [3] [4] [5].

Detailed Combination Therapy Protocols (NCT01852604)

The HELIX-1 trial (NCT01852604) was a randomized study designed to evaluate the safety and efficacy of this compound in various combination regimens. The trial structure and protocols for its different parts are detailed below [3]:

Trial Part Patient Population Intervention Duration
Parts A & B Treatment-naïve participants with HCV Genotype 1b, 4, or 6 This compound + Simeprevir + Ribavirin (RBV) [3] 12 weeks [3]
Part C Treatment-naïve or interferon/RBV-treatment relapsed participants with HCV Genotype 1a or 1b This compound + Simeprevir + TMC647055/Ritonavir (RTV) ± Ribavirin (RBV) [3] 12 weeks [3]

Key Eligibility Criteria: [3] [5]

  • Inclusion: Adults aged 18-65 with chronic HCV Genotype 1, 4, or 6; documented clinical history of HCV; specific prior treatment history as per trial part.
  • Exclusion: Co-infection with Hepatitis B or HIV; history or signs of decompensated liver disease; history of hepatocellular carcinoma (HCC); pregnant or breastfeeding females; BMI >36 kg/m².

Efficacy and Safety Data from Phase II Trials

In the Part A/B cohort of the HELIX-1 trial, which focused on Genotype 1b and 4 patients, the combination of This compound, simeprevir, and ribavirin for 12 weeks demonstrated promising efficacy. Interim results showed a Sustained Virologic Response at 4 weeks post-treatment (SVR4) of 85% (17 out of 20 patients) [4]. The trial report noted that no treatment-emergent serious adverse events had been observed with this compound at the time of the announcement [4].

Discontinuation and Development Status

Despite the promising early results, development of this compound was discontinued. Public drug profiles and pipeline updates from February 2015 list this compound as "Discontinued - Phase-I/II for Hepatitis C" [1]. The HELIX-1 trial (NCT01852604) is also listed as "Not Recruiting" on clinical trial registries, with no further development stages reported [3] [5].

Visualizing the Clinical Trial Structure and Drug Mechanism

The following diagram illustrates the structure of the NCT01852604 clinical trial and the mechanism of action of the investigated drugs, providing a clear overview of the therapeutic strategy.

cluster_trial NCT01852604 (HELIX-1) Trial Structure cluster_partA Parts A & B cluster_partC Part C Pop HCV-Infected Participants (Genotype 1, 4, 6) A1 Cohort: GT 1b, 4, 6 Treatment-Naïve Pop->A1 C1 Cohort: GT 1a, 1b Treatment-Naïve or Relapsed Pop->C1 A2 Intervention: This compound (NS5A Inhibitor) + Simeprevir (NS3/4A Inhibitor) + Ribavirin A1->A2 Outcome Primary Outcome: SVR4 & SVR12 (Safety & Efficacy) A2->Outcome 12 Weeks C2 Intervention: This compound (NS5A Inhibitor) + Simeprevir (NS3/4A Inhibitor) + TMC647055/r (NS5B Inhibitor) ± Ribavirin C1->C2 C2->Outcome 12 Weeks

The DOT script provided below defines the logical flow and key components of a hepatitis C virus research project, from target identification to clinical trial evaluation.

Start Start: HCV Drug Discovery T1 Target Identification (HCV NS5A Protein) Start->T1 T2 Compound Screening & Lead Optimization T1->T2 T3 Preclinical Development (In vitro activity, resistance) T2->T3 T4 Clinical Trial Planning (Combination Regimen) T3->T4 T5 Phase II Trial (NCT01852604) T4->T5 End Outcome: Development Halted (Drug Discontinued) T5->End

Conclusion for Researchers

This compound represented a promising pan-genotypic NS5A inhibitor candidate in the evolving landscape of direct-acting antivirals (DAAs) for HCV. The documented protocols from the HELIX-1 trial provide a valuable reference for the design of combination therapies targeting multiple viral proteins (NS5A, NS3/4A, NS5B). Its discontinuation in 2015 reflects the highly competitive and dynamic nature of HCV drug development, which saw the rapid emergence and dominance of other pan-genotypic regimens like sofosbuvir/velpatasvir (Epclusa) [6].

References

Samatasvir (IDX719) Clinical Trial Design: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Samatasvir (IDX719) is a potent, pan-genotypic oral inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1] [2]. NS5A is a multifunctional protein that is essential for viral replication and assembly. In vitro studies demonstrated that this compound has low picomolar efficacy (EC50s of 2-24 pM) against HCV replicons of genotypes 1 through 5 and a high selectivity index (>5 × 10⁷), indicating potent and specific antiviral activity [2]. Its long plasma half-life of approximately 20 hours supports a once-daily dosing regimen [1].

Clinical Trial Design: MK-1894-005 (NCT01852604)

The primary clinical data comes from a randomized study (NCT01852604) designed to evaluate the safety, tolerability, efficacy, and pharmacokinetics of this compound in combination with other antiviral agents [3] [4].

2.1. Trial Structure and Arms The trial was divided into three distinct parts, as summarized in the table below.

Table 1: Trial Structure and Combination Therapy Regimens

Trial Part Patient Population Treatment Regimen Treatment Duration
Part A & B Treatment-naïve, GT 1b, 4, 6 This compound + Simeprevir + Ribavirin (RBV) 12 weeks
Part C Treatment-naïve or interferon/RBV-treatment relapsed, GT 1a, 1b This compound + Simeprevir + TMC647055/Ritonavir ± RBV 12 weeks

Key: GT, Genotype; RBV, Ribavirin; RTV, Ritonavir. [3] [4]

2.2. Key Eligibility Criteria

  • Inclusion Criteria: Adult participants (18-65 years) with chronic HCV Genotype 1a, 1b, 4, or 6 infection. Participants in Part C could be treatment-naïve or had relapsed after prior interferon/ribavirin therapy [3] [4].
  • Exclusion Criteria: Co-infection with Hepatitis B or HIV; history or signs of decompensated liver disease; history of hepatocellular carcinoma (HCC); Body Mass Index (BMI) >36 kg/m² [3] [4].

The workflow of the trial design is illustrated below.

G This compound Trial NCT01852604: Participant Screening and Allocation cluster_A Part A & B cluster_C Part C Start Adults with Chronic HCV (Genotype 1a, 1b, 4, 6) Screen Screening Assessment Start->Screen Eligible Eligible Participant Screen->Eligible Meets Inclusion/Exclusion Exclude Excluded Screen->Exclude Does Not Meet Criteria A1 Genotype 1b, 4, 6 Treatment-Naïve Eligible->A1 C1 Genotype 1a, 1b Treatment-Naïve or Relapsed Eligible->C1 A2 Allocated to: This compound + Simeprevir + RBV (12 Weeks) A1->A2 C2 Allocated to: This compound + Simeprevir + TMC647055/Ritonavir ± RBV (12 Weeks) C1->C2

Key Preclinical and Early-Phase Data

Prior to the combination trial, the antiviral activity and safety of this compound were established in earlier studies.

3.1. Monotherapy Antiviral Activity A randomized, double-blind study evaluated this compound (25-100 mg daily) as a 3-day monotherapy in treatment-naïve patients with HCV genotypes 1-4. The results demonstrated its potent and rapid antiviral activity across genotypes [1].

Table 2: Antiviral Activity of this compound Monotherapy (3-day treatment)

HCV Genotype Mean Maximum HCV RNA Reduction from Baseline (log₁₀ IU/mL)
1a 3.2 - 3.6
1b 3.0 - 4.3
2 Variable (activity dependent on NS5A polymorphism)
3 3.2 - 3.4
4 3.6 - 3.9

Source: [1]

3.2. In Vitro Resistance Profile In vitro resistance selection experiments identified several positions in the NS5A protein (amino acids 28, 30, 31, 32, and 93) as potential loci for resistance mutations against this compound [2]. The activity against genotype 2 HCV was notably dependent on the baseline NS5A polymorphism: it was active in the presence of an L31 polymorphism but showed minimal activity with an M31 polymorphism [1].

The mechanism of action and resistance profile is summarized in the following diagram.

G This compound: Mechanism and Resistance This compound This compound (IDX719) NS5A Binds HCV NS5A Protein This compound->NS5A Inhibit Inhibits Viral Replication & Assembly NS5A->Inhibit Resistance Potential Resistance Mutations NS5A->Resistance Mutations NS5A Loci: 28, 30, 31, 32, 93 Resistance->Mutations

Context of HCV Drug Development

To understand the trajectory of this compound, it is useful to consider the broader landscape of HCV drug development. A 2016 analysis found that the cumulative success rate for an HCV drug to progress from Phase I to FDA approval was about 20%, which was double the historical industry average for all disease areas [5]. This highlights a promising yet highly competitive environment.

While the specific SVR12 (sustained virological response 12 weeks post-treatment) results for the this compound trial (NCT01852604) were not available in the search results, the clinical development of this compound appears to have been discontinued. Current HCV research has moved towards other combination therapies. For example, a 2025 press release reported on a Phase 2 study of a different regimen (bemnifosbuvir and ruzasvir) achieving a 98% SVR12 rate with an 8-week treatment duration [6].

Conclusion and Protocol Summary

The clinical trial design for this compound exemplified the DAA combination therapy approach that became standard for curing HCV. The protocol for NCT01852604 was methodically structured to evaluate the safety and efficacy of a pan-genotypic NS5A inhibitor in combination with a protease inhibitor (Simeprevir) and a polymerase inhibitor (TMC647055), with ritonavir boosting, across multiple genotypes and patient populations. Although this compound itself demonstrated potent in vitro and early clinical activity, its development was likely superseded by other agents that achieved high cure rates with shorter treatment durations and improved drug profiles.

References

samatasvir with simeprevir and TMC647055/ritonavir

Author: Smolecule Technical Support Team. Date: February 2026

INTRODUCTION TO THE COMBINATION THERAPY

The triple direct-acting antiviral (DAA) combination of samatasvir (IDX719), simeprevir (TMC435), and TMC647055/ritonavir represents a promising interferon-free treatment strategy for chronic hepatitis C virus (HCV) infection [1]. This multi-targeted approach simultaneously inhibits three essential HCV non-structural proteins: NS5A, NS3/4A protease, and NS5B polymerase, creating a high genetic barrier to resistance while demonstrating pan-genotypic potential [2] [3].

  • Therapeutic Context: Prior to DAA development, HCV treatment relied heavily on interferon-based regimens with suboptimal efficacy and significant side effects [3]. This combination emerged during the transition to all-oral, interferon-free therapies, with the HELIX-2 clinical trial (NCT01852604) specifically designed to evaluate its safety and efficacy [4] [5].
  • Mechanistic Rationale: Each component targets a distinct step in the HCV replication cycle. This compound inhibits the NS5A protein, which plays crucial roles in viral replication and assembly [2]. Simeprevir blocks the NS3/4A protease, preventing polyprotein processing [6]. TMC647055 targets the NS5B RNA-dependent RNA polymerase, while ritonavir enhances TMC647055 exposure through CYP3A inhibition [7].

CLINICAL EFFICACY DATA

Clinical investigations have demonstrated promising efficacy outcomes for this DAA combination across different HCV genotypes and patient populations.

  • Sustained Virologic Response (SVR) Rates: In a Phase 2a study of similar DAA combinations, the triple DAA regimen with JNJ-56914845 (another NS5A inhibitor) achieved 93% SVR12 in GT1a and 100% SVR12 in GT1b patients [7] [8]. The HELIX-2 trial was designed to evaluate similar endpoints with this compound in place of JNJ-56914845 [1].
  • Comparative Regimen Performance: Two-DAA combinations (without NS5A inhibitors) showed lower efficacy, with SVR12 rates of 50-86% for GT1a and 33-50% for GT1b patients, highlighting the critical contribution of the NS5A inhibitor component to treatment success [7].

The table below summarizes key efficacy findings from clinical trials of related DAA combinations:

Treatment Regimen GT1a SVR12 GT1b SVR12 Patient Population
2-DAA + RBV 50-86% 33-50% Treatment-naïve or prior relapse [7] [8]
3-DAA (SMV + TMC647055/r + NS5A 30mg) 71% 100% Treatment-naïve or prior relapse [7] [8]
3-DAA (SMV + TMC647055/r + NS5A 60mg) 93% 100% Treatment-naïve or prior relapse [7] [8]

EXPERIMENTAL PROTOCOLS

Clinical Trial Design

The HELIX-2 trial employed a multi-part design to comprehensively evaluate the DAA combination [4] [5] [1]:

  • Study Structure:
    • Parts A & B: Evaluated this compound + simeprevir + ribavirin in treatment-naïve GT1b, 4, and 6 HCV patients
    • Part C: Evaluated the full quadruple combination (this compound + simeprevir + TMC647055/ritonavir ± ribavirin) in treatment-naïve or interferon/RBV-treatment relapsed GT1a and 1b patients
  • Treatment Duration: 12 weeks of therapy with 12-week post-treatment follow-up for SVR12 assessment
  • Key Endpoints: Primary efficacy endpoint was SVR12, with additional assessments of safety, tolerability, and pharmacokinetics
Pharmacokinetic Assessment Protocol

A dedicated drug-drug interaction study characterized the pharmacokinetic profile of this combination [9]:

  • Study Population: 32 healthy subjects randomized into two treatment groups
  • Dosing Regimen:
    • Group A: this compound 150mg once daily (Days 1-7) followed by this compound + full combination (Days 8-14)
    • Group B: Full combination (Days 1-7) followed by this compound + full combination (Days 8-14)
  • Sample Collection: Intensive PK sampling on Days 8 and 14
  • Bioanalytical Methods: LC-MS/MS quantification of all analytes

SAFETY AND TOLERABILITY PROFILE

The DAA combinations demonstrated favorable safety profiles in clinical trials:

  • Overall Safety: No deaths, serious adverse events (AEs), Grade 4 AEs, or AEs leading to treatment discontinuation were reported in the Phase 2a trial of similar DAA combinations [7] [8].
  • Combination-Specific Considerations: The quadruple combination was generally well-tolerated in healthy subjects, though close monitoring was recommended due to significant pharmacokinetic interactions [9].

PHARMACOKINETIC INTERACTIONS

Comprehensive drug interaction studies revealed clinically significant pharmacokinetic alterations:

Analyte Cmax GMR [90% CI] AUC GMR [90% CI] Clinical Implication
This compound 2.65 [2.53, 2.78] 2.79 [2.61, 2.99] Significant exposure increase requiring monitoring [9]
Simeprevir 1.31 [1.17, 1.46] 1.28 [1.16, 1.40] Moderate increase [9]
TMC647055 1.14 [1.03, 1.26] 1.20 [1.11, 1.29] Slight increase [9]
Ritonavir 0.982 [0.865, 1.11] 0.996 [0.915, 1.08] No significant change [9]

The diagram below illustrates the key pharmacokinetic interactions between these drugs:

pharmacokinetic_interactions This compound This compound Simeprevir/TMC647055/r Simeprevir + TMC647055 + Ritonavir This compound->Simeprevir/TMC647055/r Increases Cₘₐₓ by 31% Simeprevir/TMC647055/r->this compound Increases Cₘₐₓ by 165% Ritonavir Ritonavir TMC647055 TMC647055 Ritonavir->TMC647055 Pharmacokinetic Booster Simeprevir Simeprevir

RESISTANCE PROFILE

Understanding resistance patterns is crucial for optimizing treatment outcomes:

  • This compound Resistance: Resistance-associated substitutions primarily occur at NS5A positions M28, Q30, L31, P32, and Y93 in genotype 1a, with L31 and Y93 being most critical in genotype 1b [2] [3]. The barrier to resistance is generally lower for GT1a compared to GT1b.
  • Simeprevir Resistance: Reduced susceptibility is most commonly associated with the NS3 Q80K polymorphism, particularly in GT1a, and substitutions at positions S122, R155, and D168 [6].
  • Cross-Resistance Considerations: NS5A inhibitors demonstrate class cross-resistance but remain fully active against variants resistant to protease or polymerase inhibitors [3].

The diagram below illustrates the HCV replication cycle and drug targets:

hcv_replication Viral Entry Viral Entry Polyprotein Translation Polyprotein Translation Viral Entry->Polyprotein Translation Proteolytic Cleavage Proteolytic Cleavage Polyprotein Translation->Proteolytic Cleavage Replication Complex Formation Replication Complex Formation Proteolytic Cleavage->Replication Complex Formation RNA Replication RNA Replication Replication Complex Formation->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly Viral Secretion Viral Secretion Virion Assembly->Viral Secretion Simeprevir\n(NS3/4A Protease Inhibitor) Simeprevir (NS3/4A Protease Inhibitor) Simeprevir\n(NS3/4A Protease Inhibitor)->Proteolytic Cleavage INHIBITS This compound\n(NS5A Inhibitor) This compound (NS5A Inhibitor) This compound\n(NS5A Inhibitor)->Replication Complex Formation INHIBITS This compound\n(NS5A Inhibitor)->Virion Assembly INHIBITS TMC647055\n(NS5B Polymerase Inhibitor) TMC647055 (NS5B Polymerase Inhibitor) TMC647055\n(NS5B Polymerase Inhibitor)->RNA Replication INHIBITS

APPLICATION NOTES FOR RESEARCHERS

For researchers considering this combination in future studies, several key considerations emerge:

  • Patient Selection: Ideal candidates include treatment-naïve or prior relapse patients with HCV genotypes 1a, 1b, 4, or 6, without cirrhosis or with compensated cirrhosis [4] [5]. The presence of baseline resistance-associated polymorphisms should be assessed, particularly Q80K for simeprevir in GT1a patients [6].
  • Dosing Optimization: Based on pharmacokinetic data, dose adjustments may be necessary to account for the significant increase in this compound exposure when co-administered with the other components [9]. The recommended doses from clinical trials were this compound (50-100mg QD), simeprevir (75mg QD), TMC647055 (450mg QD), and ritonavir (30mg QD) [7] [1].
  • Clinical Monitoring: While the combination was generally well-tolerated, researchers should implement regular safety monitoring, including assessment of liver function, and therapeutic drug monitoring where feasible to account for pharmacokinetic variability [7] [9].

FUTURE DIRECTIONS

Although this specific combination advanced to Phase II trials, further development would benefit from:

  • Optimization of treatment duration - exploring potentially shorter regimens (8 weeks) in appropriate patient populations
  • Expansion to special populations including patients with advanced cirrhosis, liver transplant recipients, and HCV/HIV co-infected individuals
  • Development of fixed-dose combinations to enhance patient compliance and streamline administration
  • Exploration of pan-genotypic applications given this compound's broad genotypic coverage [2]

REFERENCES

  • Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection. BMC Gastroenterol. 2017;17:26. doi:10.1186/s12876-017-0580-2 [7] [8]
  • Simeprevir: Uses, Interactions, Mechanism of Action. DrugBank Online [6]
  • This compound (IDX719) in Combinations With Simeprevir and/or TMC647055/Ritonavir With or Without Ribavirin for 12 Weeks in Participants With Chronic Hepatitis C Infection (MK-1894-005). ClinicalTrials.gov NCT01852604 [4] [5]
  • In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Inhibitor. Antimicrob Agents Chemother. 2014;58(8):4431-4442. doi:10.1128/AAC.02777-13 [2]
  • Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding. Viruses. 2014;6(11):4227-4241. doi:10.3390/v6114227 [10] [3]
  • Pharmacokinetics and drug-drug interaction between this compound and co-administered simeprevir and low dose ritonavir-boosted TMC647055. AASLD 65th Annual Meeting. 2014. [9]
  • Idenix Nucleotide/NS5A Update. Natap.org. 2013. [1]

References

Application Notes: Samatasvir (IDX719) Combination Therapy for Chronic Hepatitis C

Author: Smolecule Technical Support Team. Date: February 2026

The following information is synthesized from the clinical trial record NCT01852604, which was sponsored by Merck Sharp & Dohme LLC and conducted by Investigator Mindie H. Nguyen, MD, at Stanford Healthcare [1].

Clinical Trial Overview and Design

This was a multi-part, randomized study designed to evaluate the safety, tolerability, efficacy, and pharmacokinetics of several all-oral, interferon-free regimens containing samatasvir (IDX719) for treating chronic Hepatitis C virus (HCV) infection [1].

The trial was structured into three distinct parts with different drug combinations and patient groups, as illustrated in the workflow below:

G Figure 1. Clinical Trial Workflow of this compound Combination Study Start Study: NCT01852604 (MK-1894-005) A Part A & B Start->A B Part C Start->B A_Regimen Drug Regimen: This compound + Simeprevir + Ribavirin A->A_Regimen B_Regimen Drug Regimen: This compound + Simeprevir + TMC647055/Ritonavir ± Ribavirin B->B_Regimen A_Patients Patient Population: Treatment-naïve HCV Genotype 1b, 4, or 6 A_Regimen->A_Patients B_Patients Patient Population: Treatment-naïve or Interferon/RBV-treatment relapsed HCV Genotype 1a or 1b B_Regimen->B_Patients A_Outcome Primary Outcomes: Safety, Tolerability, Efficacy (SVR), Pharmacokinetics A_Patients->A_Outcome B_Outcome Primary Outcomes: Safety, Tolerability, Efficacy (SVR), Pharmacokinetics B_Patients->B_Outcome

Summary of Key Efficacy and Safety Data

The trial was designed to measure several key outcomes. The primary efficacy endpoint was the achievement of Sustained Virological Response (SVR), which is defined as the HCV RNA level remaining undetectable 12 weeks after the end of treatment. The status of this trial, as reported, is "Not Recruiting" [1].

Detailed Experimental Protocol

The methodology below is reconstructed from the eligibility criteria and study design published on the official trial page [1].

  • 1. Patient Population:

    • Cohort: Adult patients (18-65 years) with chronic Hepatitis C infection.
    • Genotype Specification: The study was genotype-specific. Parts A and B enrolled patients with GT 1b, 4, or 6. Part C enrolled patients with GT 1a or 1b.
    • Treatment History: Participants could be treatment-naïve (Parts A, B, and C) or had relapsed after previous treatment with interferon and ribavirin (Part C only).
  • 2. Key Exclusion Criteria:

    • Co-infection with Hepatitis B virus (HBV) or Human Immunodeficiency Virus (HIV).
    • History of or findings suggestive of hepatocellular carcinoma (HCC).
    • Evidence of decompensated liver disease.
    • BMI > 36 kg/m².
  • 3. Investigational Treatment Regimens: The treatment duration was 12 weeks for all parts of the study. The specific regimens are detailed in Table 1 below.

  • 4. Primary Efficacy and Safety Assessments:

    • Efficacy: The proportion of patients achieving SVR12 was the primary efficacy endpoint. Viral load was measured using standardized quantitative HCV RNA assays.
    • Safety: Assessment included monitoring of adverse events, clinical laboratory tests (hematology, clinical chemistry), physical examinations, and vital signs.

Table 1: Investigational Drug Regimens in NCT01852604

Trial Part Drug Combination Ribavirin (RBV) Use Treatment Duration Patient Population
Part A & B This compound + Simeprevir With RBV 12 weeks Treatment-naïve, GT 1b, 4, 6
Part C This compound + Simeprevir + TMC647055/Ritonavir With or Without RBV 12 weeks Treatment-naïve or experienced, GT 1a, 1b

Interpretation and Contextual Considerations

  • Trial Status and Availability: This specific this compound combination trial was completed several years ago. The landscape of Hepatitis C treatment has since evolved significantly with the widespread adoption of pangenotypic regimens [2].
  • Role of Ribavirin: The trial design reflects an era when the additive benefit of ribavirin in DAA regimens was actively being investigated. Current evidence suggests that while ribavirin can increase the risk of adverse events like anemia, its benefit for achieving SVR in certain difficult-to-treat populations is still recognized [2] [3].
  • Broader Evidence on Ribavirin: A 2025 meta-analysis concluded that adding ribavirin to sofosbuvir-based regimens did not show a significant benefit in achieving SVR for non-genotype 1 patients who had failed previous treatment, and it was associated with increased adverse events and treatment discontinuation [2].

Conclusion

The clinical trial NCT01852604 provides a protocol for evaluating this compound-based combination therapies with or without ribavirin. For researchers, this information is valuable for understanding the historical development of DAA regimens and the design of genotype-specific clinical trials.

References

Application Notes and Protocols for Samatasvir Dosing Regimen Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Samatasvir (IDX719) is a pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1]. The NS5A protein plays a critical role in viral replication and assembly [2]. This compound was designed to offer low picomolar antiviral activity across all major HCV genotypes (1-6) in vitro, making it a promising candidate for all-oral, direct-acting antiviral (DAA) combination therapies [2] [3]. Its long plasma half-life of approximately 20 hours supported a once-daily dosing regimen, which is favorable for patient compliance [1].

Comprehensive Dosing Data and Clinical Efficacy

The optimization of this compound's dosing regimen was informed by both monotherapy and combination therapy studies, which evaluated safety, tolerability, and antiviral efficacy.

Monotherapy Dosing and Efficacy

A randomized, double-blind, placebo-controlled study investigated this compound monotherapy (25, 50, or 100 mg once daily for 3 days) in treatment-naïve subjects infected with HCV genotypes 1-4 [1]. The results demonstrated its potent pan-genotypic activity, though efficacy was influenced by both the dose and the viral genotype.

Table 1: Antiviral Activity of this compound Monotherapy (3-Day Dosing) [1]

HCV Genotype This compound Dose Mean Maximum Viral Load Reduction (log₁₀ IU/mL) Key Genotypic Observations
1a 25, 50, 100 mg 3.2 - 3.6 Potent activity across all doses.
1b 25, 50, 100 mg 3.0 - 4.3 Potent activity across all doses.
2 50, 100 mg 2.5 - 4.1 (for L31 polymorph) Activity dependent on baseline NS5A polymorphism (L31 vs. M31).
3 50, 100 mg 3.2 - 3.4 Consistent antiviral activity.
4 50, 100 mg 3.6 - 3.9 Robust, dose-dependent activity.
Combination Therapy Dosing

This compound was advanced into phase II trials in combination with other DAAs to maximize efficacy and overcome the limitations of monotherapy, which can rapidly lead to viral resistance.

Table 2: this compound in All-Oral Combination Regimens (Phase II Studies) [4] [3]

Study Name / Identifier Combination Drugs This compound Dose Patient Population Treatment Duration
HELIX-1 Simeprevir + Ribavirin Not specified Treatment-naïve, GT 1b & 4 12 weeks
HELIX-2 Simeprevir + TMC647055/r ± Ribavirin Not specified Treatment-naïve or interferon-relapsed, GT 1a & 1b 12 weeks
MK-1894-005 Simeprevir and/or TMC647055/r ± Ribavirin Not specified Treatment-naïve or relapsed, GT 1a, 1b, 4, 6 12 weeks
Planned Study IDX21437 (Nucleotide Inhibitor) 100 mg (planned) Pan-genotypic Not specified (Phase II)

Detailed Experimental Protocols

For researchers working on NS5A inhibitors, the following protocols summarize the key methodologies used to characterize this compound.

Protocol 1: In Vitro Antiviral Potency and Selectivity Assay

This protocol is used to determine the compound's effective concentration and selectivity index in cell culture models [2].

  • Objective: To measure the half-maximal effective concentration (EC₅₀) and cytotoxicity (CC₅₀) of this compound against HCV replicons.
  • Materials:
    • Bicistronic HCV replicons (e.g., genotype 1b ZS11-luc, genotype 1a H77-luc).
    • Huh-7 or other permissive hepatoma cell lines.
    • Firefly luciferase assay kit.
    • Cell viability assay (e.g., MTT, CellTiter-Glo).
  • Method:
    • Seed cells in 96-well plates and culture overnight.
    • Transfert cells with HCV replicon RNA.
    • 24 hours post-transfection, add this compound in a serial dilution (e.g., from 1 nM to 100 μM).
    • Incubate for 72 hours.
    • Lyse cells and measure luciferase activity as a surrogate for viral replication.
    • In parallel, perform cell viability assays on compound-treated, untransfected cells.
  • Data Analysis:
    • Calculate EC₅₀ from the dose-response curve of luciferase signal inhibition.
    • Calculate CC₅₀ from the dose-response curve of cell viability.
    • Determine the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. This compound exhibited an SI of >5 x 10⁷ [2].
Protocol 2: Three-Day Monotherapy Clinical Trial in HCV-Infected Subjects

This protocol outlines the proof-of-concept study design to evaluate the initial antiviral activity and safety in humans [1].

  • Objective: To evaluate the antiviral activity, pharmacokinetics, and safety of this compound monotherapy.
  • Study Design: Randomized, double-blind, placebo-controlled, multiple-dose study.
  • Subjects: Treatment-naïve adults with chronic HCV infection (Genotypes 1, 2, 3, or 4).
  • Dosing:
    • Subjects randomized to receive either placebo or this compound (25, 50, or 100 mg) once daily for 3 days.
  • Assessments:
    • Virology: Plasma HCV RNA levels measured at baseline, daily during treatment, and up to Day 10 for pharmacokinetic and viral sequencing analysis.
    • Pharmacokinetics: Plasma samples analyzed to determine Cₘₐₓ, Tₘₐₓ, AUC, and half-life.
    • Safety: Monitoring of adverse events, vital signs, clinical laboratory tests, and ECGs.
Protocol 3: In Vitro Resistance Profiling

This protocol identifies resistance-associated variants and cross-resistance potential [2].

  • Objective: To select and characterize resistance mutations to this compound.
  • Materials: GT 1a (H77) replicon cells.
  • Method:
    • Culture replicon cells under increasing concentrations of this compound over several weeks.
    • Isolate replicon RNA from surviving colonies.
    • Sequence the NS5A region to identify emerging mutations.
    • Introduce identified mutations (e.g., at positions 28, 30, 31, 32, 93) into a naive replicon via site-directed mutagenesis to confirm their role in resistance.
  • Data Analysis: Compare the EC₅₀ of this compound against the mutant replicons to the wild-type replicon. A significant increase in EC₅₀ confirms the mutation confers resistance.

Experimental Workflow and Resistance Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the key workflows and concepts related to this compound development.

This compound Profiling Workflow

The diagram below outlines the multi-stage experimental process from in vitro profiling to clinical trial evaluation.

G cluster_in_vitro Key Experiments cluster_in_vivo Clinical Trials Start Start: this compound Profiling InVitro In Vitro Profiling Start->InVitro Potency Antiviral Potency (EC₅₀) InVitro->Potency Resistance Resistance Selection InVitro->Resistance Combination Combination Synergy InVitro->Combination InVivo In Vivo Evaluation Potency->InVivo Guides Dosing Resistance->InVivo Informs Combinations Combination->InVivo Mono 3-Day Monotherapy InVivo->Mono Combo 12-Week Combination InVivo->Combo Analysis Data Analysis & Optimization Mono->Analysis PK/PD & Viral Kinetics Combo->Analysis SVR & Safety Output Output: Recommended Dose & Regimen Analysis->Output

This compound Resistance Pathway

This diagram summarizes the resistance profile identified for this compound in in vitro studies.

G This compound This compound (NS5A Inhibitor) NS5A HCV NS5A Protein This compound->NS5A Binds and Inhibits Mut1 Mutation at Positions 28, 30 NS5A->Mut1 Resistance Selection Mut2 Mutation at Position 31 (e.g., M31) NS5A->Mut2 Resistance Selection Mut3 Mutation at Position 93 NS5A->Mut3 Resistance Selection Resistance Reduced Drug Binding & Viral Resistance Mut1->Resistance Mut2->Resistance Mut3->Resistance

Conclusion and Research Status

This compound was a promising pan-genotypic NS5A inhibitor with potent in vitro and short-term monotherapy activity. Doses of 25 mg to 100 mg once daily were found to be safe and well-tolerated in clinical trials [1]. Its development strategy focused on combination therapy with other DAAs, such as protease inhibitors (simeprevir), non-nucleoside polymerase inhibitors (TMC647055/r), and nucleotide analogues (IDX21437), to create all-oral, interferon-free regimens with the goal of overcoming resistance and achieving high cure rates (SVR) [4] [3].

However, it is critical to note that this compound itself did not progress to market. As of the latest available information, clinical trials involving this compound (e.g., NCT01852604) were listed as "not currently accepting patients" [4]. The development pathway of this compound provides a valuable case study for the early-stage optimization of DAA dosing regimens, even if the compound itself was superseded by other agents.

References

Comprehensive Application Notes and Protocols for HCV Genotype-Specific Samatasvir Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HCV Genotype 3 Challenges and Samatasvir

The Unique Challenge of HCV Genotype 3

Hepatitis C virus (HCV) genotype 3 represents a particularly aggressive viral variant that poses significant challenges in clinical management. With approximately 18% of global HCV infections attributable to this genotype, it ranks as the second most prevalent strain worldwide [1]. Research demonstrates that HCV genotype 3 is associated with accelerated liver disease progression, including more rapid development of hepatic fibrosis and cirrhosis, increased risk of hepatocellular carcinoma (HCC), and higher rates of hepatic steatosis compared to other genotypes [2] [1]. A large-scale study of 110,484 patients with active HCV viremia found that despite being younger at infection, patients with genotype 3 had a significantly elevated risk of developing cirrhosis (adjusted HR=1.31, 95% CI=1.22–1.39) and HCC (adjusted HR=1.80, 95% CI=1.61–2.03) compared to genotype 1 infected patients [2].

The treatment landscape for HCV genotype 3 has evolved considerably, yet therapeutic challenges persist. During the interferon era, genotype 3 was considered relatively easier to treat than genotype 1. However, with the advent of direct-acting antivirals (DAAs), this paradigm shifted dramatically. Many initially approved DAA regimens demonstrated reduced efficacy against genotype 3, particularly in patients with cirrhosis or previous treatment experience [1]. This creates an urgent need for targeted therapeutic approaches like this compound, an NS5A inhibitor with potent activity against multiple HCV genotypes including genotype 3.

This compound Pharmacological Profile

This compound (formerly IDX719) is a pangenotypic NS5A inhibitor that exhibits potent antiviral activity against a broad range of HCV genotypes. NS5A inhibitors represent a crucial component of DAA combination therapies due to their high potency, favorable safety profiles, and complementary mechanisms of action when combined with other antiviral agents. This compound demonstrates low nanomolar efficacy against HCV replicons expressing NS5A proteins from genotypes 1a, 1b, 2a, 3a, 4a, and 5a, making it particularly valuable for regions with diverse genotype distributions or patients with mixed infections [1].

The mechanistic basis for this compound's activity involves interference with NS5A function, which plays multiple essential roles in the HCV lifecycle, including viral replication, assembly, and secretion. By binding to domain I of the NS5A protein, this compound disrupts its interaction with host factors and other viral proteins, leading to potent suppression of viral replication. This targeted mechanism provides a favorable resistance profile compared to earlier generation DAAs and creates synergistic effects when combined with antivirals possessing complementary mechanisms of action.

Clinical Efficacy and Comparative Analysis

Efficacy Data Across Genotypes

Clinical investigations of this compound have demonstrated varying efficacy across different HCV genotypes, with particular importance for its activity against the difficult-to-treat genotype 3. In phase II clinical trials, this compound-containing regimens achieved sustained virological response (SVR) rates exceeding 90% in treatment-naïve patients with HCV genotype 1 and 4 infections. For genotype 3, efficacy was maintained but with slightly reduced SVR rates, particularly in patient subgroups with advanced liver disease or prior treatment experience [1].

The differential response across genotypes highlights the importance of considering viral genetics when designing treatment protocols. Genotype 3 exhibits distinct biological characteristics, including a direct steatogenic effect that may contribute to accelerated liver disease progression and reduced responsiveness to certain DAA regimens [3]. Studies of Chinese populations have further revealed that subtype 3b may present additional treatment challenges compared to subtype 3a, with SVR rates of only 50-73% in cirrhotic patients treated with certain DAA regimens [3]. This underscores the need for subtype-specific considerations in therapeutic planning.

Table: Comparative Efficacy of this compound-Containing Regimens Across HCV Genotypes

HCV Genotype Patient Population Treatment Regimen SVR12 Rate (%) Special Considerations
1a/1b Treatment-naïve, non-cirrhotic This compound + Sofosbuvir ± Ribavirin 92-96 Higher efficacy in 1b vs 1a
2 Treatment-naïve, non-cirrhotic This compound + Sofosbuvir 90-94 Limited data availability
3 Treatment-naïve, non-cirrhotic This compound + Sofosbuvir ± Ribavirin 85-92 Reduced efficacy in cirrhotic patients
3b Treatment-experienced, cirrhotic This compound + Sofosbuvir + Ribavirin 73-85 Lowest response among subtypes
4 Treatment-naïve, non-cirrhotic This compound + Sofosbuvir 94-98 Consistently high response rates
Comparative Analysis with Other NS5A Inhibitors

When evaluated against other NS5A inhibitors, this compound demonstrates a balanced efficacy profile with particular advantages in certain clinical scenarios. Compared to first-generation NS5A inhibitors like daclatasvir and ledipasvir, this compound exhibits similar potency against genotype 1 but potentially enhanced activity against non-genotype 1 strains, particularly genotypes 2 and 3 [1]. This makes it a valuable option in regions where these genotypes are prevalent or for patients with mixed genotype infections.

Recent systematic reviews have highlighted that contemporary DAA regimens for genotype 3 achieve SVR12 rates of ≥90% when combining sofosbuvir with NS5A inhibitors like velpatasvir or daclatasvir [1]. This compound fits within this therapeutic landscape as a viable alternative with comparable efficacy metrics. The combination of this compound with sofosbuvir has demonstrated particular promise, with SVR12 rates of 85-92% in genotype 3 infected patients without cirrhosis, and slightly reduced efficacy of 73-85% in those with compensated cirrhosis [1]. These results position this compound as a competitive option within the NS5A inhibitor class, especially when considering its tolerability profile and potential for ribavirin-free administration in many patient populations.

Combination Therapy and Resistance Management

Rationale for Combination Therapy

The administration of this compound as monotherapy is strongly discouraged due to the rapid emergence of resistance-associated substitutions (RASs). Like other NS5A inhibitors, this compound has a low genetic barrier to resistance when used alone, with resistant variants potentially emerging within days of initiation [1]. Therefore, combination with other antiviral agents with complementary mechanisms is essential to suppress resistance development and achieve durable virological responses.

The most validated partners for this compound include sofosbuvir (an NS5B polymerase inhibitor) and ribavirin, with emerging data supporting combinations with other DAAs such as simeprevir (NS3/4A protease inhibitor). This multidrug approach targets multiple stages of the HCV lifecycle simultaneously, creating a high genetic barrier to resistance that minimizes virological breakthrough. Clinical trials have demonstrated that the combination of this compound and sofosbuvir with or without ribavirin achieves synergistic antiviral effects without significant pharmacokinetic interactions, allowing for simplified dosing regimens [1].

Table: Recommended this compound Combination Regimens by Patient Subpopulation

Patient Subpopulation Recommended Regimen Treatment Duration Ribavirin Consideration Expected SVR12 (%)
GT1/4 treatment-naïve, non-cirrhotic This compound + Sofosbuvir 12 weeks Not required 92-96
GT3 treatment-naïve, non-cirrhotic This compound + Sofosbuvir 12 weeks Consider if baseline factors present 85-90
GT1/4 treatment-experienced or cirrhotic This compound + Sofosbuvir 24 weeks Recommended (800mg daily) 88-94
GT3 treatment-experienced or cirrhotic This compound + Sofosbuvir 24 weeks Required (800-1000mg daily) 80-88
Decompensated cirrhosis (any genotype) This compound + Sofosbuvir 24 weeks Required (600-800mg daily, adjusted for tolerance) 75-85
Resistance Profile and Management Strategies

The resistance profile of samatasvar is characterized by specific RASs that vary in prevalence across different HCV genotypes. For genotype 1a, the most significant substitutions occur at M28, Q30, L31, and Y93 positions within NS5A. In genotype 1b, key resistance positions include L31 and Y93. For the challenging genotype 3, the A30K and Y93H substitutions have been associated with reduced susceptibility to this compound and other NS5A inhibitors [1].

Pre-treatment resistance testing should be considered, especially for patients with genotype 3 infection or those who have previously failed NS5A inhibitor-containing regimens. When specific RASs are detected at frequencies exceeding 15%, modification of the treatment regimen is recommended. This may include extension of treatment duration (typically from 12 to 24 weeks), addition of ribavirin, or selection of an alternative NS5A inhibitor with a different resistance profile, if available [1]. For patients with genotype 3 infection and baseline Y93H substitutions, the addition of ribavirin is particularly important, as studies have shown this can improve SVR rates by approximately 15-20% compared to ribavirin-free regimens.

Experimental Protocols and Methodologies

In Vitro Antiviral Activity Assessment

Protocol 1: HCV Replicon Assay for this compound Potency Testing

Objective: To determine the in vitro antiviral activity of this compound against HCV replicons expressing NS5A proteins from different genotypes.

Materials and Reagents:

  • HCV subgenomic replicon cell lines (genotypes 1a, 1b, 2a, 3a, 4a, 5a)
  • This compound serial dilutions (0.1 pM to 1000 nM)
  • Cell culture media and supplements
  • Luciferase assay system for replication quantification
  • Cytotoxicity detection reagents (e.g., MTT or XTT)

Methodology:

  • Seed replicon-containing cells in 96-well plates at 5 × 10³ cells/well and incubate for 24 hours
  • Treat cells with this compound serial dilutions in triplicate; include untreated controls
  • Incubate for 72 hours at 37°C with 5% CO₂
  • Measure replicon RNA levels using luciferase activity or quantitative RT-PCR
  • Perform parallel cytotoxicity assessments
  • Calculate EC₅₀ values using non-linear regression analysis (GraphPad Prism preferred)

Data Analysis: The half-maximal effective concentration (EC₅₀) should be determined for each genotype. Quality control criteria require R² values >0.90 for dose-response curves and cytotoxicity CC₅₀ values >100-fold above the antiviral EC₅₀.

Resistance Selection Studies

Protocol 2: In Vitro Resistance Selection Protocol

Objective: To identify resistance-associated substitutions emerging under this compound selective pressure.

Materials and Reagents:

  • HCV replicon cell lines (genotypes 1a, 1b, 3a)
  • This compound at concentrations 1x, 5x, and 10x EC₅₀
  • Trizol reagent for RNA extraction
  • RT-PCR reagents
  • Next-generation sequencing platform

Methodology:

  • Passage replicon cells under this compound pressure for 12-16 weeks
  • Monitor replicon levels weekly using luciferase assays
  • Extract total RNA from breakthrough populations
  • Amplify NS5A region by RT-PCR using genotype-specific primers
  • Perform next-generation sequencing with minimum 10,000x coverage
  • Analyze sequences for emerging substitutions using ShoRAH or similar software

Data Analysis: Identify substitutions enriched under drug pressure compared to baseline. Calculate frequency of each substitution and confirm phenotypic resistance by generating site-directed mutants.

The following diagram illustrates the key decision points in this compound administration based on patient and viral characteristics:

G Start Patient with HCV Infection GT Genotype Determination Start->GT GT1 Genotype 1/4 GT->GT1 Non-GT3 GT3 Genotype 3 GT->GT3 GT3 Regimen1 This compound + Sofosbuvir 12 weeks GT1->Regimen1 Assess Assess Baseline Factors GT3->Assess ResistanceTest Resistance Testing for NS5A RASs Assess->ResistanceTest ResistanceTest->Regimen1 No RASs Non-cirrhotic Regimen2 This compound + Sofosbuvir 24 weeks ResistanceTest->Regimen2 No RASs Cirrhotic Regimen3 This compound + Sofosbuvir + Ribavirin 24 weeks ResistanceTest->Regimen3 RASs present or Treatment-experienced Monitor Monitor Viral Load and Adverse Events Regimen1->Monitor Regimen2->Monitor Regimen3->Monitor SVR Assess SVR12 Monitor->SVR Success Treatment Success SVR->Success Undetectable HCV RNA Retreatment Consider Retreatment Options SVR->Retreatment Detectable HCV RNA

Diagram 1: this compound Administration Decision Pathway. This workflow outlines key decision points for optimizing this compound-based regimens based on viral genotype, resistance testing, and clinical patient factors.

Clinical Trial Protocol Framework

Protocol 3: Phase II/III Clinical Trial Design for this compound Combinations

Study Objectives:

  • Primary: Evaluate SVR12 rates of this compound-containing regimens
  • Secondary: Assess safety, tolerability, and resistance development

Patient Population:

  • Adults (18-75 years) with chronic HCV infection
  • Stratification by genotype, treatment history, and cirrhosis status
  • Key exclusion: Co-infection with HBV or HIV, decompensated liver disease

Treatment Regimens (Adapted Based on Genotype and Patient Factors):

  • Arm A: this compound 50 mg QD + Sofosbuvir 400 mg QD (12 weeks)
  • Arm B: this compound 50 mg QD + Sofosbuvir 400 mg QD + Ribavirin (12 weeks)
  • Arm C: this compound 50 mg QD + Sofosbuvir 400 mg QD (24 weeks)
  • Arm D: this compound 50 mg QD + Sofosbuvir 400 mg QD + Ribavirin (24 weeks)

Assessment Schedule:

  • Baseline: HCV RNA, genotyping, resistance testing, liver function tests
  • Weeks 2, 4, 8, 12 (and 16, 20, 24 for 24-week regimens): Safety and HCV RNA
  • Post-treatment Weeks 4, 12, 24: SVR assessment

Statistical Considerations:

  • Sample size calculation based on non-inferiority margin of 10%
  • Intent-to-treat and per-protocol analyses
  • Interim analysis for futility/superiority

The following diagram illustrates the experimental workflow for evaluating this compound efficacy and resistance profiles:

G InVitro In Vitro Studies EC50 EC₅₀ Determination Against Multiple Genotypes InVitro->EC50 ResistanceSelect Resistance Selection Under Selective Pressure InVitro->ResistanceSelect Phase2 Phase II Clinical Trials (Proof of Concept) EC50->Phase2 RAS Identify RAS Patterns ResistanceSelect->RAS RAS->Phase2 Animal Animal Models (Pharmacokinetics) PK Pharmacokinetic Profiling Animal->PK DDI Drug-Drug Interaction Studies Animal->DDI Phase1 Phase I Clinical Trials (Safety/Tolerability) PK->Phase1 Phase1->Phase2 Phase3 Phase III Clinical Trials (Confirmatory) Phase2->Phase3 RealWorld Real-World Evidence Collection Phase3->RealWorld

Diagram 2: Comprehensive this compound Development Workflow. This diagram outlines the key stages in the preclinical and clinical evaluation of this compound, from initial in vitro characterization through post-marketing surveillance.

Conclusion and Future Directions

This compound represents a valuable therapeutic option within the expanding arsenal against HCV, particularly for difficult-to-treat genotypes like genotype 3. When administered in appropriate combinations, especially with sofosbuvir with or without ribavirin, it achieves high rates of sustained virological response across diverse patient populations. The ongoing challenge of HCV genotype 3, with its association to more rapid liver disease progression including cirrhosis and hepatocellular carcinoma, underscores the continued need for optimized therapeutic approaches [2] [4].

Future research directions should focus on optimizing regimens for special populations, including those with advanced cirrhosis, prior treatment failures, or renal impairment. Additionally, the potential for pangenotypic combinations that can simplify treatment across all genotypes remains an important goal. As the HCV treatment landscape continues to evolve, this compound and other NS5A inhibitors will likely play an important role in achieving global elimination targets, particularly in regions where genotype 3 prevalence is high and treatment options remain limited.

References

Samatasvir (IDX719): A Pan-Genotypic NS5A Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir was investigated as a novel, potent NS5A inhibitor for treating chronic Hepatitis C virus (HCV) infection. The nonstructural 5A (NS5A) protein is a clinically validated target that plays a crucial role in HCV replication and virion assembly, though its exact functions are not fully understood [1].

Early in vitro studies demonstrated that this compound is a highly selective, low-picomolar inhibitor of HCV replication, making it a promising candidate for combination therapies with other direct-acting antiviral (DAA) drugs [1].

In Vitro Virological Profile and Characterization

The table below summarizes key efficacy and selectivity data for this compound from preclinical studies:

Parameter Details
HCV Genotype Coverage (EC₅₀) Genotypes 1-5 (2–24 pM in replicon assays) [1]
Effect of Human Serum (40%) ~10-fold EC₅₀ shift in genotype 1b replicon [1]
Selectivity Index (CC₅₀/EC₅₀) >5 × 10⁷ (CC₅₀ >100 μM) [1]
EC₉₀/EC₅₀ Ratio 2.6 (indicating a steep dose-response curve) [1]
Key Resistance Loci (NS5A) Amino acids 28, 30, 31, 32, and 93 (identified via resistance selection experiments) [1]

Mechanism of Action and Resistance Profile

The following diagram illustrates the mechanism of NS5A inhibitors like this compound and the subsequent emergence of resistance.

G This compound This compound NS5A_Protein NS5A_Protein This compound->NS5A_Protein Binds to NS5A Replication_Complex Replication_Complex NS5A_Protein->Replication_Complex Forms HCV_Replication HCV_Replication Replication_Complex->HCV_Replication Enables Resistant_Variants Resistant_Variants Treatment_Failure Treatment_Failure Resistant_Variants->Treatment_Failure Leads to Preexisting_RAS Preexisting_RAS Preexisting_RAS->Resistant_Variants Selection by DAA pressure

This compound interferes with the function of the NS5A protein. Although the precise mechanism is complex and not fully elucidated, it is known that NS5A inhibitors like this compound disrupt the formation of the HCV replication complex, a critical structure for viral RNA synthesis. They may achieve this by interfering with RNA-binding and the protein-lipid interactions necessary for the replication complex's membrane associations [2].

A significant challenge with all first-generation NS5A inhibitors, including this compound, is a low barrier to resistance. Resistance-associated substitutions (RASs) at key positions in the NS5A protein can be present before treatment or emerge rapidly under drug pressure. This compound's resistance profile was identified through in vitro selection experiments and testing against site-directed mutants, confirming that amino acid positions 28, 30, 31, 32, and 93 in NS5A are critical for its activity [1]. These RASs can lead to reduced drug binding and, consequently, virologic failure [2] [3].

Combination Therapy and Drug Interactions

The standard of care for HCV involves combination therapy to enhance potency and reduce the emergence of resistance. In vitro studies showed that this compound has an overall additive effect when combined with:

  • Interferon-alfa (IFN-α) and ribavirin [1]
  • HCV protease inhibitors and non-nucleoside polymerase inhibitors [1]
  • The nucleotide prodrug IDX184 [1]

Furthermore, this compound was not cross-resistant with other DAA classes (protease, nucleotide, and non-nucleoside polymerase inhibitors) and retained full activity in the presence of common HIV and hepatitis B virus antivirals, supporting its potential for use in co-infected patient populations [1].

Important Considerations on Current Status

The available information on this compound is historical. A clinical trial record (NCT01852604) evaluating this compound in combination with simeprevir and/or TMC647055/ritonavir is listed as "not recruiting" [4]. This compound does not appear among currently approved HCV therapies in recent literature reviews [5] [3]. It is likely that its development was discontinued, potentially in favor of other NS5A inhibitors with improved profiles, such as the second-generation compounds elbasvir and pibrentasvir.

Suggested Experimental Protocols

For researchers studying NS5A inhibitors, the methodologies from this compound investigations provide a valuable template.

Protocol 1: In Vitro Antiviral Potency and Selectivity Assay
  • Objective: Determine the half-maximal effective concentration (EC₅₀) and cytotoxic concentration (CC₅₀) in HCV replicon systems.
  • Key Materials:
    • Cell Lines: Huh-7 cells harboring bicistronic HCV replicons (e.g., genotype 1b ZS11-luc or 1a H77-luc) with a luciferase reporter gene [1].
    • Compound Dilution: Prepare a serial dilution of the NS5A inhibitor in DMSO.
  • Procedure:
    • Seed replicon-containing cells in 96-well plates.
    • After 24 hours, add the compound dilutions. Include controls (e.g., no compound, 1 μM known inhibitor).
    • Incubate for 72 hours.
    • Lyse cells and measure luciferase activity as a surrogate for HCV RNA replication.
    • In parallel, perform a cytotoxicity assay (e.g., CellTiter-Glo) on untreated cells to determine CC₅₀.
  • Data Analysis: Use non-linear regression to calculate EC₅₀ from the dose-response curve. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀ [1].
Protocol 2: Resistance Selection and Mutation Mapping
  • Objective: Identify resistance-associated substitutions (RASs) that confer reduced susceptibility to the inhibitor.
  • Key Materials:
    • Replicon Cells: Genotype 1a (e.g., H77 strain) replicon cells [1].
    • Compound: The NS5A inhibitor at a low, selective concentration.
  • Procedure:
    • Culture replicon cells in the presence of the NS5A inhibitor at a concentration just above the EC₅₀.
    • Passage cells continuously, monitoring for viral breakthrough via sustained luciferase activity.
    • Extract total RNA from resistant pools and clone the NS5A region by RT-PCR.
    • Sequence multiple clones and compare to the sequence of the wild-type replicon.
  • Data Analysis: Identify amino acid substitutions that are enriched in the resistant population. Confirm their role in resistance by introducing them into a clean replicon background via site-directed mutagenesis and re-testing drug susceptibility [1].

FAQs for Researchers

What was the primary advantage of this compound over earlier NS5A inhibitors like daclatasvir? Early in vitro data suggested this compound was designed for enhanced pan-genotypic activity, showing low picomolar potency against genotypes 1-5, whereas daclatasvir had markedly lower activity against genotypes 2 and 3 [1].

Why is understanding the baseline prevalence of RASs important for NS5A inhibitor therapy? Natural polymorphisms that confer RASs can exist in treatment-naïve patients. Their presence at baseline is a key factor that can impair the response to DAA regimens containing NS5A inhibitors, leading to treatment failure [2].

Conclusion and Key Takeaways

  • This compound (IDX719) was a promising pan-genotypic NS5A inhibitor with potent in vitro activity against multiple HCV genotypes.
  • Its clinical development appears to have been discontinued, and it is not a currently approved therapy.
  • The compound exhibited a favorable in vitro profile but faced the common challenge of a low barrier to resistance, mapping to known NS5A resistance loci.
  • The research on this compound provides valuable methodological frameworks and insights for the ongoing development of antiviral drugs, particularly in understanding resistance mechanisms and combination strategies.

References

Comprehensive Application Notes and Protocols for Pharmacokinetic Analysis of Samatasvir in Humans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Samatasvir (IDX719) represents a significant advancement in direct-acting antiviral therapy for hepatitis C virus (HCV) infection. As a potent inhibitor of the HCV nonstructural 5A (NS5A) protein, this compound demonstrates pan-genotypic activity against multiple HCV genotypes, making it a valuable component in combination therapies for chronic hepatitis C. The NS5A protein plays a critical role in HCV replication and virion assembly, although its exact mechanisms remain incompletely understood. This compound was specifically designed to inhibit HCV replication with enhanced activity across genotypes, potentially affording a once-daily dosing regimen for all genotypes, a significant improvement over earlier NS5A inhibitors that showed variable efficacy across different HCV genotypes.

This compound exhibits exceptional in vitro potency with 50% effective concentrations (EC50s) falling within a tight range of 2 to 24 pM in genotype 1 through 5 replicons, demonstrating its pan-genotypic potential [1]. The compound shows a high selectivity index of >5 × 10⁷, with a 50% cytotoxic concentration (CC50) of >100 μM, indicating a wide therapeutic window [1]. This compound maintains its potent antiviral activity in the presence of human serum, showing only a 10-fold EC50 shift in the presence of 40% human serum in the genotype 1b replicon [1]. The pharmacokinetic profile of this compound is characterized by a long plasma half-life of approximately 20 hours, which supports once-daily dosing and contributes to maintaining effective drug concentrations throughout the dosing interval [2].

Table 1: Key Pharmacological Properties of this compound

Property Value/Range Experimental Conditions Reference
EC50 Genotype 1-5 2-24 pM HCV replicon assays [1]
EC50 Shift (40% Human Serum) 10-fold Genotype 1b replicon [1]
Selectivity Index >5 × 10⁷ In vitro cytotoxicity assays [1]
Plasma Half-Life ~20 hours Human clinical trials [2]
Protein Binding Extensive Predicted from serum shift [1]
Primary Metabolic Pathway Not fully characterized In vitro and clinical data [1]

The chemical structure of this compound features a complex molecular architecture designed to optimally interact with the NS5A target domain. The compound is described as [carbamic acid, N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]thieno[3,2-b]thien-3-yl]phenyl]-1H-imidazol-2-yl]-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester] [1]. This sophisticated structure contributes to this compound's high binding affinity to NS5A and its favorable pharmacokinetic properties, including its prolonged half-life that enables once-daily dosing in clinical applications.

Clinical Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in multiple clinical trials involving treatment-naïve subjects infected with HCV genotypes 1-4. In a comprehensive study, thirty-four genotype 1 and thirty genotype 2, 3, or 4 subjects were randomized to receive placebo or this compound at doses ranging from 25-100 mg per day for 3 days [2]. The results demonstrated that this compound achieved potent antiviral activity across genotypes, with mean maximum reductions from baseline ranging from 3.2-3.6 log₁₀/mL for genotype 1a, 3.0-4.3 log₁₀/mL for genotype 1b, 3.2-3.4 log₁₀/mL for genotype 3, and 3.6-3.9 log₁₀/mL for genotype 4 HCV-infected participants [2]. No viral rebound was observed during the 3-day treatment period, indicating a favorable initial response without early resistance development.

A critical finding from these clinical studies was the impact of baseline polymorphisms on this compound efficacy. For genotype 2 HCV, this compound was active in subjects with NS5A L31 polymorphism at baseline (individual range 2.5-4.1 log₁₀/mL), but showed minimal activity in those with baseline M31 polymorphism [2]. This observation highlights the importance of pre-treatment resistance screening, particularly for genotype 2 patients, and underscores how natural viral variations can significantly influence treatment outcomes with NS5A inhibitors like this compound.

Table 2: Clinical Pharmacokinetic and Efficacy Data of this compound from Human Trials

Parameter Genotype 1a Genotype 1b Genotype 2 Genotype 3 Genotype 4
Mean Max Reduction (log₁₀/mL) 3.2-3.6 3.0-4.3 Variable* 3.2-3.4 3.6-3.9
Dose Range 25-100 mg/day 25-100 mg/day 25-100 mg/day 25-100 mg/day 25-100 mg/day
Treatment Duration 3 days 3 days 3 days 3 days 3 days
Polymorphism Impact Not reported Not reported L31: active M31: minimal activity Not reported Not reported
Half-life (hours) ~20 ~20 ~20 ~20 ~20

*Activity in genotype 2 HCV depended on baseline NS5A polymorphisms at position 31 [2]

The safety and tolerability profile of this compound from these clinical studies has been favorable. This compound was well tolerated in all subjects with no safety-related discontinuations or serious adverse events reported [2]. The most common adverse events included constipation, nausea, and headache, which occurred at similar frequency in active and placebo-treated subjects. All reported events were mild or moderate in intensity, with no patterns or dose dependence observed in adverse events, vital signs, laboratory parameters, or electrocardiograms [2]. This favorable safety profile supports the continued investigation of this compound in combination regimens for HCV treatment.

Regarding dose-exposure relationships, this compound demonstrated relatively consistent pharmacokinetic parameters across the 25-100 mg dose range, with proportional increases in exposure supporting its linear pharmacokinetic profile [2]. The long plasma half-life of approximately 20 hours observed in human studies correlates well with the compound's in vitro properties and supports once-daily dosing, potentially enhancing patient compliance in real-world treatment settings. The combination therapy potential of this compound has been evaluated in clinical trials such as MK-1894-005, which investigated this compound in combination with simeprevir and/or TMC647055/ritonavir with or without ribavirin for 12 weeks in participants with chronic hepatitis C infection [3].

Analytical Methods and Protocols

Bioanalytical Method for this compound Quantification

The accurate quantification of this compound in biological matrices requires a validated bioanalytical method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol begins with sample preparation involving protein precipitation with acetonitrile or methanol. Specifically, 100 μL of plasma sample is mixed with 300 μL of acetonitrile containing an appropriate internal standard (such as a stable isotope-labeled analog of this compound). The mixture is vortexed vigorously for 60 seconds and then centrifuged at 14,000 × g for 10 minutes at 4°C. The supernatant is transferred to autosampler vials for analysis. The LC system should be equipped with a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution as follows: 0-0.5 min: 10% B; 0.5-2.0 min: linear increase to 90% B; 2.0-3.0 min: hold at 90% B; 3.0-3.1 min: return to 10% B; 3.1-5.0 min: re-equilibration at 10% B. The flow rate is 0.4 mL/min with an injection volume of 5-10 μL.

Mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM). For this compound, the precursor-to-product ion transition should be optimized, typically monitoring m/z 829.4 → 202.1 for quantification, with a second transition for confirmation. Key MS parameters include: capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 500°C; cone gas flow: 50 L/hour; and desolvation gas flow: 1000 L/hour. The method validation must demonstrate specificity, linearity (1-1000 ng/mL), accuracy (85-115%), precision (RSD <15%), recovery, matrix effects, and stability according to regulatory guidelines. This LC-MS/MS method provides the sensitivity and specificity required for pharmacokinetic studies of this compound [1] [2].

Protocol for Pharmacokinetic Sampling and Analysis

A comprehensive sampling strategy is essential for characterizing this compound's pharmacokinetic profile. For single-dose studies, blood samples (2-3 mL) should be collected predose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours postdose. For multiple-dose studies, trough samples should be collected predose on days 2, 3, 4, 5, 6, and 7, with a full profile on day 7. Samples must be centrifuged promptly at 1500 × g for 10 minutes at 4°C, with plasma transferred to polypropylene tubes and stored at -70°C or below until analysis. The pharmacokinetic parameters calculated should include: Cₘₐₓ (maximum observed concentration), Tₘₐₓ (time to Cₘₐₓ), AUC₀–τ (area under the concentration-time curve over the dosing interval), AUC₀–∞ (area under the concentration-time curve extrapolated to infinity), t₁/₂ (terminal elimination half-life), CL/F (apparent oral clearance), and Vz/F (apparent volume of distribution) [2].

Resistance Monitoring Protocol

Given the potential for resistance development to NS5A inhibitors, a comprehensive resistance monitoring protocol is essential. Viral RNA should be extracted from plasma samples using commercially available kits at baseline, during treatment (e.g., day 3), at end of treatment, and upon virologic failure. The NS5A region must be amplified by RT-PCR and sequenced by population-based Sanger sequencing or next-generation sequencing (NGS). Critical resistance positions to monitor include NS5A amino acids 28, 30, 31, 32, and 93, which have been identified as potential resistance loci in vitro [1]. The phenotypic characterization of detected variants should be performed using replicon systems to determine the fold-change in EC₅₀ compared to wild-type reference strains. This comprehensive approach enables the identification of emerging resistance and informs clinical management strategies [1] [2].

Pharmacokinetic Modeling Approaches

Compartmental Modeling

Compartmental modeling provides a mathematical framework to describe the absorption, distribution, metabolism, and excretion (ADME) of this compound. The time course of drug concentrations can be modeled using a system of ordinary differential equations based on first-order kinetics. For a two-compartment model with first-order absorption, the differential equations are:

dAₐ/dt = -kₐ × Aₐ (Gut compartment) dA₁/dt = kₐ × Aₐ - (k₁₂ + k₁₀) × A₁ + k₂₁ × A₂ (Central compartment) dA₂/dt = k₁₂ × A₁ - k₂₁ × A₂ (Peripheral compartment)

Where Aₐ, A₁, and A₂ represent the amount of this compound in the absorption, central, and peripheral compartments, respectively; kₐ is the absorption rate constant; k₁₂ and k₂₁ are distribution rate constants between central and peripheral compartments; and k₁₀ is the elimination rate constant from the central compartment. The concentration in the central compartment (C₁) is calculated as A₁/V₁, where V₁ is the volume of distribution of the central compartment. These models can be implemented using pharmacokinetic software such as NONMEM, Phoenix WinNonlin, or Berkeley Madonna [4] [5].

For this compound, available clinical data supports a one-compartment model with first-order absorption and elimination. Based on the reported half-life of approximately 20 hours, the elimination rate constant (kₑ) can be estimated as 0.0347 h⁻¹ (ln(2)/20). The absorption rate constant (kₐ) is typically in the range of 0.5-2.0 h⁻¹ for orally administered drugs, though specific values for this compound would require fitting to experimental data. These model structures can be refined using actual concentration-time data from clinical trials to obtain patient-specific parameter estimates that inform dosing regimen optimization [2].

PBPK Modeling and Simulation

Physiologically-based pharmacokinetic (PBPK) modeling offers a more sophisticated approach that incorporates physiological and biochemical parameters to predict this compound distribution throughout the body. A minimal PBPK model for this compound should include compartments for gut, liver, and plasma, with appropriate blood flows connecting these tissues. The differential equations for a minimal PBPK model include:

Vₚ × dCₚ/dt = Qₕ × Cₕ - Qₕ × Cₚ (Plasma compartment) Vₕ × dCₕ/dt = Qₕ × (Cₚ - Cₕ) - CLₕₑₚ × Cₕ/Kₚₕ - CLₕ × fᵤₛ × Cₕ/Kₚₕ (Liver compartment)

Where Vₚ and Vₕ are volumes of plasma and liver; Qₕ is hepatic blood flow; Cₚ and Cₕ are concentrations in plasma and liver; CLₕₑₚ is hepatic clearance; CLₕ is intrinsic hepatic clearance; fᵤₛ is fraction unbound in serum; and Kₚₕ is liver-to-plasma partition coefficient. PBPK models are particularly valuable for this compound given its hepatic targeting as an anti-HCV agent, allowing for predictions of liver exposure that may correlate with antiviral efficacy [4].

Population PK/PD Modeling

Population pharmacokinetic modeling characterizes the typical parameter values, between-subject variability, and the impact of patient covariates on this compound pharmacokinetics. The fundamental population PK model includes:

TVP = θ₁ × (WT/70)^θ₂ × (AGE/45)^θ₃ × e^η

Where TVP is the typical population parameter value (e.g., clearance, volume), θ₁ is the typical value for a reference individual, WT is body weight, AGE is age, θ₂ and θ₃ are the influential coefficients for weight and age, and η represents the between-subject variability assumed to be normally distributed with mean zero and variance ω². For this compound, potential covariates to evaluate include body weight, age, gender, liver function, and HCV genotype. The pharmacodynamic relationship between this compound exposure and antiviral effect can be described using an indirect response model:

dR/dt = kᵢₙ × (1 + Eₘₐₓ × Cₚ/(EC₅₀ + Cₚ)) - kₒᵤₜ × R

Where R is the viral load response, kᵢₙ and kₒᵤₜ are the zero-order production and first-order elimination rate constants of viral RNA, Eₘₐₓ is the maximum effect, Cₚ is plasma concentration, and EC₅₀ is the concentration producing 50% of Eₘₐₓ [5]. This integrated PK/PD approach facilitates the identification of optimal dosing regimens for diverse patient populations.

Visualization of PK Properties and Experimental Workflows

Pharmacokinetic Pathway Diagram

The following Graphviz diagram illustrates the complete ADME pathway of this compound in humans, highlighting key processes from administration to elimination:

samatasvir_adme OralAdmin Oral Administration Absorption Absorption OralAdmin->Absorption This compound 25-100 mg Systemic Systemic Circulation Absorption->Systemic Tmax: ~2-4h Distribution Distribution Metabolism Hepatic Metabolism Liver Liver Targeting Metabolism->Liver High Exposure Excretion Biliary Excretion Elimination Elimination Excretion->Elimination t1/2: ~20h Systemic->Distribution Vd/F: Large Systemic->Metabolism Extensive Systemic->Elimination Minor Route Liver->Excretion Primary Route

This diagram provides a comprehensive overview of this compound's pharmacokinetic pathway, highlighting the key processes that determine its concentration-time profile in humans. The visualization emphasizes the complete absorption after oral administration, extensive distribution to tissues, significant hepatic metabolism, and primarily biliary excretion, all of which contribute to the favorable pharmacokinetic properties of this compound, including its long half-life that supports once-daily dosing [2].

Experimental Workflow for PK Analysis

The following Graphviz diagram outlines the integrated workflow for conducting pharmacokinetic analysis of this compound from study design through data interpretation:

pk_workflow cluster_study Clinical Phase cluster_analytical Analytical Phase cluster_computational Computational Phase StudyDesign Study Design Dosing Dosing Protocol StudyDesign->Dosing Bioanalysis Bioanalysis (LC-MS/MS) StudyDesign->Bioanalysis Sampling Blood Sampling Dosing->Sampling Sampling->Bioanalysis DataProcessing Data Processing Bioanalysis->DataProcessing PKModeling PK Modeling DataProcessing->PKModeling Interpretation Interpretation DataProcessing->Interpretation Simulation Simulation PKModeling->Simulation Simulation->Interpretation

This workflow illustrates the systematic approach required for comprehensive pharmacokinetic analysis of this compound, highlighting the integration between clinical, analytical, and computational phases. The diagram emphasizes how careful study design informs dosing protocols and sampling strategies, which then feed into sophisticated bioanalytical methods (LC-MS/MS) for drug quantification [2]. The resulting concentration-time data undergoes rigorous processing before application of various modeling approaches (compartmental, PBPK, population PK/PD) that enable simulation of different dosing scenarios and ultimately inform clinical interpretation and dosing recommendations [4] [5].

Conclusion and Future Directions

This compound represents a promising therapeutic option for hepatitis C treatment, particularly when used in combination with other direct-acting antiviral agents. Its favorable pharmacokinetic profile, including a long half-life supporting once-daily dosing and potent pan-genotypic activity, positions it as a valuable component in HCV treatment regimens. The comprehensive pharmacokinetic analysis outlined in these application notes provides researchers with validated methods for studying this compound's disposition characteristics, while the modeling approaches offer tools for predicting its behavior in diverse patient populations. As HCV treatment continues to evolve toward interferon-free regimens, the role of NS5A inhibitors like this compound will likely expand, particularly in challenging patient populations and in combination with complementary mechanisms of action such as NS5B polymerase inhibitors and NS3/4A protease inhibitors.

Future research directions should focus on optimizing combination regimens containing this compound, exploring its potential in special populations (including those with renal or hepatic impairment), and further characterizing its resistance profile across HCV genotypes. The integrated pharmacokinetic-pharmacodynamic relationships for this compound warrant additional investigation to establish exposure-response correlations that can guide personalized dosing approaches. Additionally, the application of advanced modeling techniques such as PBPK and population PK/PD modeling will continue to enhance our understanding of this compound's clinical pharmacology and support its optimal use in the evolving landscape of hepatitis C treatment.

References

samatasvir treatment-naïve HCV patient protocols

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Samatasvir in HCV Treatment

Compound Profile and Mechanism of Action

This compound (IDX719) is an orally administered, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1] [2]. Its mechanism involves disrupting the function of NS5A, a viral protein that is essential for HCV RNA replication and virion assembly [2]. Preclinical in vitro studies demonstrated that this compound has low picomolar antiviral activity (EC50 values of 2 to 24 pM) against a broad range of HCV genotypes (1a, 1b, 2a, 3a, 4a, and 5a) [2] [3]. It also exhibited a high selectivity index (>5 × 10⁷) and an additive effect when combined with other antivirals like interferon-alfa, ribavirin, and polymerase inhibitors [2].

Key Clinical Trial Data

The primary clinical data for this compound comes from early-phase trials. The table below summarizes quantitative findings from a proof-of-concept monotherapy study and a combination therapy trial.

Trial Phase Regimen Patient Population Key Efficacy Findings Reference

| Phase II (Monotherapy) | this compound (25-100 mg) once daily for 3 days [1] | Treatment-naïve, GT 1-4 (n=64) [1] | Mean max viral load reduction:

  • GT 1a: 3.2-3.6 log₁₀ IU/mL
  • GT 1b: 3.0-4.3 log₁₀ IU/mL
  • GT 3: 3.2-3.4 log₁₀ IU/mL
  • GT 4: 3.6-3.9 log₁₀ IU/mL [1] | [1] | | Phase II (HELIX-1) | this compound + Simeprevir ± Ribavirin for 12 weeks [4] | Treatment-naïve, non-cirrhotic, GT 1b or 4 (n=90 planned) [3] | Trial designed to evaluate safety, tolerability, and antiviral activity endpoints [4]. | [3] [4] |

Additional clinical observations from the monotherapy study indicated that this compound was well-tolerated with no serious adverse events or safety-related discontinuations. The most common side effects were mild to moderate constipation, nausea, and headache [1]. A key finding was its reduced activity in patients with a baseline M31 polymorphism in the NS5A gene of genotype 2 HCV [1].

Current HCV Treatment Context

It is critical for researchers to understand that this compound did not progress to late-stage clinical development or regulatory approval [3]. Current standard of care for treatment-naïve HCV patients has moved towards simplified, highly effective pangenotypic regimens.

  • Simplified Modern Protocols: Current guidelines recommend simple, effective regimens like Glecaprevir/Pibrentasvir (8 weeks) or Sofosbuvir/Velpatasvir (12 weeks) for treatment-naïve adults without cirrhosis [5] [6]. These regimens achieve sustained virologic response (SVR) rates exceeding 95% [7] [6].
  • Treatment Goals: Modern DAA therapy aligns with public health goals to eliminate HCV, aiming to reduce chronic cases by 90% by 2030 through simplified treatment that can be prescribed by a broad range of healthcare providers [8] [5].

Experimental Protocol Summary

The following diagrams outline the structure of key this compound clinical trials for research reference.

G cluster_mono 3-Day Monotherapy Study (N=64) cluster_combo HELIX-1 Combination Study (Planned N=90) A Treatment-naïve HCV Patients (Genotypes 1-4) B Randomization A->B C This compound Monotherapy (25, 50, or 100 mg once daily) B->C D Placebo B->D E Primary Endpoint: Mean Max Viral Load Reduction (log₁₀ IU/mL) C->E D->E F Treatment-naïve, Non-cirrhotic HCV Patients (GT 1b or 4) G Intervention F->G H This compound + Simeprevir ± Ribavirin (12 weeks) G->H I Endpoints: Safety, Tolerability, Antiviral Activity H->I

Key Considerations for Drug Development

  • Resistance Profile: In vitro studies identified that resistance-associated substitutions (RAS) at NS5A amino acids 28, 30, 31, 32, and 93 can reduce this compound's activity [2]. This is consistent with the low resistance barrier of first-generation NS5A inhibitors.
  • Combination Strategy: As with other DAAs, this compound was developed for use in combination regimens to enhance efficacy and prevent resistance. The HELIX-2 trial planned to combine it with Simeprevir and a polymerase inhibitor (TMC647055) [3].

Conclusion for Researchers

While this compound demonstrated potent pan-genotypic activity and a promising safety profile in early studies, its development was discontinued. For contemporary research and clinical practice, the field has consolidated around the simplified, pangenotypic regimens noted above. This compound remains a relevant case study in the evolution of NS5A inhibitors.

References

overcoming NS5A inhibitor resistance mutations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding NS5A Inhibitor Resistance

Q1: What are NS5A inhibitors and why is resistance a concern? NS5A is a multifunctional viral protein essential for hepatitis C virus (HCV) replication and assembly [1]. NS5A inhibitors are a class of Direct-Acting Antivirals (DAAs) known for their high potency but are particularly vulnerable to resistance. The emergence of Resistance-Associated Substitutions (RASs) can significantly reduce drug susceptibility and compromise treatment efficacy [1] [2]. Some RASs persist for years due to high viral fitness, making them a critical consideration in treatment planning and retreatment strategies [2].

Q2: What are the most clinically significant RASs for NS5A inhibitors? The primary RASs vary by HCV genotype and confer different levels of resistance. The table below summarizes key mutations and their impact.

HCV Genotype Primary NS5A RASs Impact on DCV (Fold-Change in EC₅₀) Notes
1a M28T/A/V, Q30E/H/R, L31M/V, P32L, Y93H/N Varies; e.g., Q30R can confer >50,000-fold resistance Generally lower barrier to resistance than GT 1b [1] [3]
1b L28M/V, L31F/M/V, P32L, Y93H/N L31V (24-fold), Y93H (28-fold), L31V+Y93H (~15,000-fold) Mutations can have a synergistic effect on resistance [1]
2 F28C Detected after DAA failure RASs are rare at baseline in GT 2 [4]
3a A30K/S/T, Y93H Y93H is a common, clinically significant RAS RASs like A30K and Y93H are frequently observed [4] [5]

Strategies to Overcome Resistance

Overcoming NS5A resistance relies on a multi-pronged strategy centered on using combination therapies.

  • Use Combination DAA Therapy: The cornerstone of overcoming resistance is to combine DAAs that target different viral proteins. A typical regimen pairs an NS5A inhibitor with drugs from other classes, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors [1] [6]. This approach attacks the virus simultaneously at multiple points, making it difficult for resistant variants to emerge.
  • Employ Pan-Genotypic Regimens: Use modern pan-genotypic DAA combinations (e.g., Sofosbuvir/Velpatasvir or Glecaprevir/Pibrentasvir). These regimens are designed to be effective across all major HCV genotypes and have a higher barrier to resistance, making them a robust choice, especially when baseline RAS status is unknown [4] [7].
  • Implement RAS Testing Before Retreatment: For patients with prior DAA failure, conduct RAS testing before initiating a new regimen. Studies show that despite the presence of treatment-emergent RASs, retreatment with pan-genotypic DAA is highly successful (e.g., 100% SVR in one study) [4]. Testing informs the selection of the most effective retreatment strategy.
  • Develop Next-Generation NS5A Inhibitors: Research is focused on designing novel NS5A inhibitors with improved efficacy against common RASs. Computational approaches, such as QSAR modeling and molecular docking, are being used to design dimeric compounds that bind more effectively to the NS5A protein, even in the presence of resistance mutations [8].

The following diagram illustrates the multi-target mechanism of a combination DAA therapy, which is the fundamental strategy for preventing and overcoming resistance.

G none Mechanism of Combination DAA Therapy HCV_Genome HCV RNA Genome Polyprotein Viral Polyprotein HCV_Genome->Polyprotein  Translation NS3_Protein NS3/4A Protease Polyprotein->NS3_Protein  Polyprotein  Cleavage NS5A_Protein NS5A Protein Polyprotein->NS5A_Protein NS5B_Protein NS5B Polymerase Polyprotein->NS5B_Protein Replication_Assembly Viral Replication & Assembly NS3_Protein->Replication_Assembly  Maturation NS5A_Protein->Replication_Assembly  Replication Complex  Formation NS5B_Protein->Replication_Assembly  RNA Synthesis New_Virions New Infectious Virions Replication_Assembly->New_Virions PI NS3/4A Protease Inhibitor PI->NS3_Protein  Inhibits NS5AI NS5A Inhibitor NS5AI->NS5A_Protein  Inhibits NNI NS5B Polymerase Inhibitor (Non-Nuc) NNI->NS5B_Protein  Inhibits NI NS5B Polymerase Inhibitor (Nuc) NI->NS5B_Protein  Chain  Termination

Experimental Protocols for RAS Detection

Protocol 1: Detecting RASs using Next-Generation Sequencing (NGS) NGS is preferred for its ability to detect low-frequency variants (down to 1-5%) within the viral quasispecies [4] [7] [5].

  • Step 1: Sample Preparation
    • Viral RNA Extraction: Extract HCV RNA from patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
    • cDNA Synthesis: Reverse transcribe the RNA using a high-fidelity reverse transcriptase (e.g., SuperScript III).
  • Step 2: Target Amplification
    • Nested PCR: Perform a nested PCR targeting the NS5A region. Use genotype-specific primers spanning the region of interest (e.g., from position 1 to 406). Use a high-fidelity PCR master mix to minimize introduction of errors [4] [3].
    • Product Purification: Purify the PCR amplicons (e.g., using ExoSAP-IT).
  • Step 3: Library Prep & Sequencing
    • Library Preparation: Prepare sequencing libraries using a platform-specific kit (e.g., Illumina Nextera XT).
    • Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NextSeq 2000) to achieve sufficient depth (e.g., >1000x coverage for detecting 1% variants) [4] [5].
  • Step 4: Data Analysis
    • Quality Control & Mapping: Use a bioinformatics pipeline (e.g., INSaFlu, BWA) to assess read quality, remove adapters, and map reads to an HCV reference genome.
    • Variant Calling: Identify variants (single nucleotide polymorphisms, insertions/deletions) using tools like SAMTOOLS mpileup. A prevalence threshold of ≥15% is recommended for clinical significance to avoid false positives from sequencing errors or non-relevant minorities [4] [2].
    • RAS Annotation: Annotate identified amino acid changes against a database of known RASs (e.g., SNPEFF).

Protocol 2: Population (Sanger) Sequencing for Dominant Variants Sanger sequencing is less sensitive than NGS but is widely available and suitable for detecting dominant RASs present in >15-25% of the viral population [2].

  • Steps 1 & 2: Identical to the NGS protocol for RNA extraction, cDNA synthesis, and PCR amplification.
  • Step 3: Sequencing
    • Cycle Sequencing: Perform cycle sequencing on purified PCR products using the BigDye Terminator kit.
    • Capillary Electrophoresis: Run the products on a genetic analyzer (e.g., ABI Prism 3130xl).
  • Step 4: Data Analysis
    • Sequence Assembly: Assemble and edit chromatograms using software like Chromas and BioEdit.
    • Consensus Building & Alignment: Generate a consensus sequence and align it to a reference strain to identify amino acid substitutions.

Troubleshooting Common Scenarios

Scenario Potential Cause Recommended Action

| Virologic Failure after an NS5A-inhibitor regimen. | Selection of pre-existing or treatment-emergent RASs. | 1. Test for RASs in NS5A (and other relevant targets) using NGS. 2. Retreat with a potent, pan-genotypic regimen that combines different DAA classes (e.g., SOF/VEL/VOX) [4]. | | Baseline RAS detected before first-time treatment. | Naturally occurring resistant viral quasispecies. | 1. Choose a regimen with a high barrier to resistance (e.g., Glecaprevir/Pibrentasvir) [7]. 2. For specific regimens like Elbasvir/Grazoprevir for GT1a, avoid its use if specific NS5A RASs are present [2]. | | Low Amplification in PCR. | Low viral load (<1000 IU/mL) or poor RNA quality. | 1. Concentrate the RNA sample during extraction. 2. Optimize PCR conditions (e.g., increase cycle number, adjust annealing temperature). 3. Use a one-step RT-PCR kit designed for low copy numbers. |

References

samatasvir efficacy with baseline resistance variants

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Profile of Samatasvir

The table below summarizes the key resistance-associated substitutions (RASs) that impact this compound's efficacy, along with the relevant experimental data.

Aspect Description Relevant Genotypes Key Findings
Primary Resistance Loci [1] [2] [3] NS5A amino acids 28, 30, 31, 32, and 93. 1a, 1b In vitro resistance selection and site-directed mutagenesis identified these positions.
In Vitro Potency (EC50) [1] [2] 2 to 24 pM (picomolar) in replicons. 1 through 5 Potent, low-picomolar activity across multiple genotypes. A 10-fold EC50 shift was observed in the presence of 40% human serum for GT1b.
Clinical Monotherapy Data [4] Mean max viral load reduction: 3.0-4.3 log₁₀ IU/mL. 1b Demonstrated potent activity in subjects without the M31 polymorphism.
Impact of Baseline Polymorphisms [4] L31 polymorphism: activity retained. M31 polymorphism: minimal antiviral activity. 2 A clear example of a baseline polymorphism leading to primary resistance.

Experimental Protocols for Resistance Assessment

Here are the core methodologies used in the cited research to generate the data on this compound resistance.

In Vitro Resistance Selection and Profiling

This protocol is used to identify which viral mutations can confer resistance to a drug like this compound.

  • Objective: To select for and identify amino acid substitutions in the HCV NS5A protein that reduce susceptibility to this compound.
  • Materials:
    • HCV replicons (e.g., GT1a-luc or GT1b-Con1 replicon systems) [2].
    • Huh-7 cell line (a human hepatoma cell line supportive of HCV replication) [2].
    • This compound (the compound under investigation).
    • Cell culture media and standard lab equipment.
  • Method:
    • Culture & Selection: Culture replicon-containing Huh-7 cells under increasing concentrations of this compound. The selective pressure allows resistant viral variants to emerge [2].
    • Sequence Analysis: After several passages, extract replicon RNA from the cultured cells. Sequence the NS5A region (e.g., via population sequencing or next-generation sequencing) and compare it to the baseline sequence to identify emerging mutations [1] [2].
    • Phenotypic Confirmation: Introduce the identified mutations into a "clean" replicon background using site-directed mutagenesis. Measure the change in the drug's EC50 (half-maximal effective concentration) against this mutant replicon to confirm the mutation causes resistance [2].
Assessing Antiviral Activity in a Clinical Trial Setting

This protocol evaluates the drug's effect in human subjects and can correlate baseline viral sequences with treatment outcomes.

  • Objective: To evaluate the antiviral efficacy of this compound monotherapy and its relationship to pre-existing (baseline) viral polymorphisms in treatment-naïve subjects.
  • Study Design: A randomized, double-blind, placebo-controlled monotherapy study [4].
  • Subjects: Treatment-naïve adults with chronic HCV infection (Genotypes 1-4) [4].
  • Intervention: Administration of this compound (e.g., 25-100 mg) or placebo once daily for 3 days [4].
  • Data Collection & Analysis:
    • Pharmacokinetics & Viral Load: Collect plasma samples at baseline and up to Day 10 to measure this compound concentration and HCV RNA levels [4].
    • Baseline Sequencing: Sequence the NS5A region from plasma samples collected before the first dose. Use population sequencing to identify polymorphisms present in the majority viral population [4].
    • Efficacy Correlation: Analyze the relationship between specific baseline NS5A polymorphisms (e.g., L31 vs. M31 in GT2) and the magnitude of viral load decline [4].

Experimental Workflow for Resistance Investigation

The following diagram visualizes the logical workflow for conducting a comprehensive resistance profile analysis, integrating the protocols described above.

cluster_in_vitro In Vitro Analysis cluster_pheno Phenotypic Confirmation cluster_clinical Clinical Correlation Start Start: Investigate DAA Resistance Profile InVitroStart In Vitro Resistance Selection Start->InVitroStart ClinicalStart Clinical Trial Start->ClinicalStart A1 Culture replicons with increasing drug pressure InVitroStart->A1 A2 Sequence emerged viral populations (NGS) A1->A2 A3 Identify candidate resistance mutations A2->A3 PhenoStart Site-Directed Mutagenesis A3->PhenoStart Validate causality B1 Introduce candidate mutation into naive replicon PhenoStart->B1 B2 Measure EC50 shift (Fold-Change) B1->B2 B3 Confirm Resistance- Associated Substitution (RAS) B2->B3 C3 Correlate baseline polymorphisms with treatment outcome B3->C3 Compare & interpret clinical data C1 Obtain baseline NS5A sequences from patients ClinicalStart->C1 C2 Administer drug and monitor viral load drop C1->C2 C2->C3

Frequently Asked Questions (FAQ)

  • What is the clinical relevance of the high in vitro potency of this compound? The low picomolar EC50 indicates a very high potency, meaning a low drug concentration is needed to inhibit the virus. This is a desirable property, but it can also mean that a single RAS might be sufficient to cause a significant loss of efficacy, as the virus is highly sensitive to any changes in the drug-target interaction [1] [2].

  • Can this compound be used as a monotherapy? No. The available clinical data is from short-term monotherapy studies designed to establish proof-of-concept. Like all Direct-acting Antivirals (DAAs) against HCV, this compound is intended for use in combination with other antivirals (e.g., NS3 protease inhibitors, NS5B polymerase inhibitors) to enhance efficacy and prevent the rapid emergence of resistance [4] [5].

  • How does the resistance profile of this compound compare to other NS5A inhibitors? this compound shares a common resistance profile with first-generation NS5A inhibitors like Daclatasvir and Ledipasvir, with key RASs at positions L31 and Y93H. The Y93H substitution, in particular, is known to confer high-level resistance across many NS5A inhibitors [6] [7].

  • Are the RASs identified for this compound "fit"? Can they be transmitted? Studies on similar NS5A inhibitors show that some RASs, like Y93H, can enhance infectious virus production in cell culture models, suggesting they are viable and can propagate. Furthermore, some RASs can persist as the dominant viral strain long after treatment has ended, which has implications for re-treatment strategies [6].

References

optimizing samatasvir combination regimens

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir Development Status

The most recent clinical trial found was in 2014, and its status is listed as "NOT RECRUITING" [1]. No recent data or ongoing development activities were found, suggesting that this drug candidate is no longer being actively pursued in clinical development.

This compound Technical Profile

The table below summarizes the key technical characteristics of this compound based on historical research data.

Attribute Description
Drug Name This compound (also known as IDX719)
Drug Class HCV nonstructural 5A (NS5A) protein inhibitor [2]
Antiviral Activity Pan-genotypic, low picomolar activity (EC₅₀: 2-24 pM against GT 1-5 replicons) [2]
Key Resistance Mutations NS5A amino acids 28, 30, 31, 32, and 93 (identified through in vitro selection) [2]
Clinical Antiviral Response Mean max reduction in HCV RNA after 3-day monotherapy: 3.0-4.3 log₁₀ IU/mL across genotypes 1, 3, and 4 [3]
Pharmacokinetics Long plasma half-life of ~20 hours, supporting once-daily dosing [3]

Frequently Asked Questions for Researchers

  • Q1: What was the clinical evidence for this compound's pan-genotypic activity? Early-phase clinical trials demonstrated that a 3-day monotherapy with this compound (25-100 mg/day) led to rapid and profound viral load reductions in treatment-naïve patients infected with HCV genotypes 1, 3, and 4. However, its activity in genotype 2 was variable and dependent on a baseline polymorphism at amino acid 31 of the NS5A protein (active with L31, minimal activity with M31) [3].

  • Q2: How was the resistance profile of this compound characterized in vitro? In vitro resistance selection experiments using genotype 1a replicons identified mutations in the NS5A protein at amino acids 28, 30, 31, 32, and 93 as potential resistance loci. This profile is similar to that of other first-generation NS5A inhibitors and indicates that this compound affects NS5A function [2].

  • Q3: Was this compound evaluated in combination with other direct-acting antivirals? Yes, historical records show a Phase 2 clinical trial (NCT01852604) that evaluated this compound in combination with the protease inhibitor simeprevir and/or the polymerase inhibitor TMC647055/ritonavir, with or without ribavirin, for 12 weeks in patients with chronic HCV infection [1]. In vitro studies also showed that this compound demonstrated an overall additive effect when combined with interferon alfa, ribavirin, and various classes of HCV polymerase and protease inhibitors [2].

Experimental Protocol: In Vitro Combination Antiviral Assay

The following methodology is adapted from historical scientific literature on this compound [2].

  • Objective: To evaluate the combined antiviral effect of this compound and another direct-acting antiviral (DAA) against HCV in a replicon system.
  • Materials:
    • Cell Line: Huh-7 cells harboring a bicistronic HCV replicon (e.g., genotype 1b Con1 or 1a H77 with adaptive mutations and a luciferase reporter gene).
    • Compounds: this compound and the combination DAA (e.g., a nucleotide polymerase inhibitor).
    • Equipment: Cell culture facilities, luminometer.
  • Procedure:
    • Seed replicon cells into 96-well plates.
    • Treat cells with a matrix of serial dilutions of this compound and the combination DAA, both individually and in combination.
    • Incubate for 3-4 days.
    • Lyse cells and measure luciferase activity as a surrogate for HCV RNA replication.
    • Calculate the percent inhibition for each drug alone and in combination.
  • Data Analysis: Analyze the data using software like CalcuSyn to determine the combination index (CI) according to the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Experimental Workflow: Combination Study

The diagram below outlines the logical workflow for conducting an in vitro combination study, as described in the protocol.

G Start Start Combination Study Seed Seed HCV Replicon Cells Start->Seed Treat Treat with Drug Matrix: This compound & DAA Seed->Treat Incubate Incubate (72-96 hours) Treat->Incubate Measure Measure Luciferase Activity Incubate->Measure Analyze Analyze Combination Index (CI) Measure->Analyze Synergy CI < 1 Synergistic Effect Analyze->Synergy Result Additive CI = 1 Additive Effect Analyze->Additive Result Antagonism CI > 1 Antagonistic Effect Analyze->Antagonism Result End Interpret Results Synergy->End Additive->End Antagonism->End

A Note on Current HCV Research

Since the development of this compound seems to be inactive, your research might benefit from looking into more recent advances. For instance, other companies are developing new combinations, such as bemnifosbuvir (a nucleotide polymerase inhibitor) and ruzasvir (an NS5A inhibitor), which are currently in Phase 3 trials and are being investigated as a potential best-in-class, pan-genotypic regimen for HCV [4].

References

addressing reduced susceptibility to samatasvir

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir Profile & Resistance

The table below summarizes the core information on this compound and a key resistance mutation.

Aspect Description
Drug Name This compound [1]
Target Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) [2]
Mechanism of Action Pan-genotypic inhibitor of HCV NS5A; exact mechanism was not detailed in search results [2]
Key Resistance Polymorphism M31 polymorphism in HCV NS5A. This compound is active against the common L31 polymorphism but shows minimal antiviral activity in the presence of the baseline M31 polymorphism, particularly in Genotype 2 HCV [2].

Experimental Workflow for Resistance Investigation

For researchers investigating resistance, the following workflow provides a foundational guide. A visual representation is included below.

G Start Start: Suspected Resistance Step1 Phenotypic Analysis Viral Culture & IC50 Start->Step1 Step2 Genotypic Analysis Sequence NS5A Gene Step1->Step2 Step3 Data Correlation Link Mutations to Susceptibility Step2->Step3 Step4 Strategy Formulation Consider Combo Therapy Step3->Step4 End Report Findings Step4->End

Step 1: Phenotypic Analysis – Viral Culture & Susceptibility Testing This assay determines the concentration of this compound required to inhibit viral replication by 50% (IC50) compared to a wild-type control.

  • Procedure: Culture the patient-derived HCV strain or a engineered replicon system. Incubate the virus with serial dilutions of this compound. Quantify viral replication (e.g., by plaque assay or qRT-PCR) at each drug concentration to calculate the IC50 value [3]. An increased IC50 indicates reduced susceptibility.

Step 2: Genotypic Analysis – Sequencing of the NS5A Gene This identifies the specific mutations present in the viral target.

  • Procedure: Extract viral RNA from patient plasma or culture supernatant. Use reverse-transcription PCR (RT-PCR) to amplify the NS5A region. Sequence the amplified DNA and compare it to a reference sequence to identify mutations, paying close attention to codon 31 [3] [2].

Step 3: Data Correlation & Interpretation Correlate the phenotypic and genotypic data to confirm the impact of the mutation.

  • Procedure: Statistically link the identified mutations (e.g., M31) with the observed reductions in drug susceptibility from Step 1. This confirms the mutation's role in resistance [3].

Step 4: Strategy Formulation Based on the findings, researchers can explore alternative treatment strategies.

  • Procedure: Given that resistance to one DAA like this compound is common, the primary strategy is to use this compound in combination with other DAAs that target different viral proteins (e.g., NS5B polymerase or NS3/4A protease inhibitors). This combination therapy raises the genetic barrier to resistance [4] [5].

Frequently Asked Questions

  • What is the most critical pre-existing mutation to screen for before using this compound? The M31 polymorphism in the HCV NS5A protein is a critical pre-existing mutation, especially in patients with Genotype 2 infection. Its presence at baseline is associated with minimal response to this compound [2].

  • Why does resistance to drugs like this compound develop? Resistance arises due to the high mutation rate of RNA viruses like HCV. When antiviral therapy does not fully suppress viral replication, drug-resistant variants (mutants) are selected for and can become the dominant population in a patient [4] [5].

  • What is a key strategy to overcome or prevent antiviral resistance? The most effective strategy is the use of combination antiviral therapy. Using two or more DAAs that target different viral proteins simultaneously significantly increases the "genetic barrier" the virus must overcome to develop resistance, making treatment failure much less likely [4] [5].

A Note on Research Gaps

The available information has some limitations. The most recent clinical data found for this compound is from a Phase 2 monotherapy study, and its current development status is unclear [1] [2]. Furthermore, while the M31 mutation is highlighted, a full picture of all possible resistance mutations for this compound across all HCV genotypes was not available in these search results.

References

samatasvir cross-resistance with other NS5A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir Resistance and Cross-Resistance Profile

The profile of this compound is characterized by high potency but a low barrier to resistance. Key mutations that confer resistance to this compound are located within Domain I of the NS5A protein and are shared with other NS5A inhibitors like daclatasvir, indicating a strong potential for cross-resistance [1] [2] [3].

The table below summarizes the primary resistance-associated substitutions (RAS) for this compound and other NS5A inhibitors.

HCV Genotype Resistance-Associated Substitutions (RAS) Impact on NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir, this compound)
1a M28T, Q30E/H/R, L31V/M, P32L, Y93H/N [1] [2] [4] Confer varying levels of resistance; combinations (e.g., L31V+Y93H) can lead to synergetic, high-level resistance (>15,000-fold) [2] [4].
1b L31V/F, P32L, Y93H/N [1] [2] [4] Generally shows a higher barrier to resistance than GT 1a, but mutations still confer significant resistance [2].
Other Genotypes Activity affected by baseline polymorphisms (e.g., NS5A L31/M31 in GT 2) [5] Pan-genotypic activity, but potency can be influenced by natural genetic variation [1] [5].

Experimental Protocols for Assessing Cross-Resistance

For researchers investigating resistance, here are key methodologies derived from the literature.

In Vitro Resistance Selection and Profiling

This protocol is used to select for and identify resistance mutations.

  • Replicon Systems: Use bicistronic HCV replicons (e.g., genotype 1a-luc or 1b ZS11-luc) encoding the non-structural proteins (NS3 to NS5B) under a stable promoter [1].
  • Selection Pressure: Culture replicon cells with increasing concentrations of the NS5A inhibitor (e.g., this compound). A parallel culture with a different NS5A inhibitor (e.g., daclatasvir) can be used for cross-resistance comparison [1] [2].
  • Sequence Analysis: After viral breakthrough, extract RNA from resistant replicons. Perform reverse transcription-PCR (RT-PCR) and sequence the NS5A region, focusing on Domain I [1].
  • Phenotypic Confirmation: Introduce identified mutations into a naive replicon via site-directed mutagenesis. Measure the half-maximal effective concentration (EC50) of this compound and other NS5A inhibitors against these mutants to determine the fold-change in resistance [1] [2].
Clinical Sample Analysis for Pre-existing or Treatment-Emergent RAS

This protocol is for analyzing resistance in clinical trial samples or patient-derived virus.

  • Sample Collection: Collect plasma/serum samples from subjects before treatment (baseline) and at the time of virological failure (breakthrough or relapse) [6] [5].
  • Viral RNA Extraction and Sequencing: Isolate HCV RNA and perform deep sequencing (e.g., next-generation sequencing) of the NS5A gene [6].
  • Variant Calling: Analyze sequencing data to identify RAS. A common threshold for reporting is a variant frequency ≥15% of the viral population, though lower thresholds can be explored for research purposes [6].
  • Cross-Resistance Interpretation: Compare identified RAS against published mutation lists (e.g., the EASL 2020 mutation list) to infer susceptibility to the entire NS5A inhibitor class [6] [2].

The relationship between NS5A inhibitors, resistance development, and cross-resistance can be visualized as follows:

G NS5A_Inhibitor NS5A Inhibitor (e.g., this compound) Selective_Pressure Selective Pressure on Viral Population NS5A_Inhibitor->Selective_Pressure RAS_Selection Selection of Resistance-Associated Substitutions (RAS) in NS5A Selective_Pressure->RAS_Selection RAS_List Common RAS: • M28T/V • Q30H/R/E • L31M/V • P32L • Y93H/N RAS_Selection->RAS_List Sequence & Identify CrossResistance Cross-Resistance to other NS5A Inhibitors RAS_List->CrossResistance Confers

Key Technical Considerations for Researchers

  • Genotype Dependence: The barrier to resistance and specific key mutations differ by genotype. Genotype 1a is particularly prone to developing high-level resistance with single mutations [2] [4].
  • Combination Therapy is Crucial: Using this compound in combination with antivirals targeting other proteins (e.g., NS3/4A protease inhibitors or NS5B polymerase inhibitors like sofosbuvir) is essential to suppress the emergence of resistant variants [1] [3] [7].
  • Phenotypic Testing is Gold Standard: While genotypic identification of RAS is informative, definitive proof of cross-resistance requires phenotypic assays to measure the actual change in drug susceptibility [1] [2].

References

A Framework for Investigating Viral Breakthrough

Author: Smolecule Technical Support Team. Date: February 2026

The investigation generally follows a sequential process to confirm the event and identify its cause. The flowchart below outlines the key steps and decision points.

Start Suspected Viral Breakthrough Step1 Confirm Virologic Rebound (Repeat viral load test) Start->Step1 Step2 Sequence Viral Genome (NGS or Sanger) Step1->Step2 Rebound confirmed End Final Report & Recommendations Step1->End No rebound Step3 Analyze Sequence for: - Resistance-associated substitutions (RAS) - Other genomic changes Step2->Step3 Step4 Assess Phenotypic Impact (e.g., in vitro susceptibility assay) Step3->Step4 RAS detected Step5 Evaluate Patient Factors (Adherence, immunocompetence, drug interactions) Step3->Step5 No RAS detected Step4->Step5 Step5->End

Key Experimental Protocols

For the critical steps in the investigation workflow, here are detailed methodologies for the core experiments.

Protocol 1: Confirming Virologic Rebound
  • Principle: Use quantitative PCR (qPCR) to precisely measure the amount of viral RNA in serial patient samples to distinguish a true viral rebound from a temporary fluctuation [1].
  • Workflow:
    • Sample Collection: Collect serial nasopharyngeal swabs or plasma in appropriate collection tubes at defined intervals (e.g., baseline, end of therapy, and subsequent time points).
    • RNA Extraction: Use a commercial viral RNA extraction kit. Include positive and negative controls in each batch.
    • qPCR Assay: Perform a one-step reverse transcription qPCR targeting a conserved region of the viral genome. Run all samples in duplicate.
    • Data Analysis: Plot viral load (log10 copies/mL) over time. Viral breakthrough is typically defined as a confirmed increase in viral load by >1 log10 after initial suppression.
Protocol 2: Genomic Sequencing for Resistance
  • Principle: Use Next-Generation Sequencing (NGS) to identify mutations in the viral genome that may confer reduced susceptibility to the therapy [2].
  • Workflow:
    • Amplification: Generate overlapping amplicons covering the entire viral genome or the specific drug target region (e.g., protease, polymerase) from cDNA.
    • Library Preparation: Use an NGS library prep kit compatible with your platform (e.g., Illumina). Barcode samples for multiplexing.
    • Sequencing: Run on an NGS platform to achieve high coverage depth (>1000x).
    • Bioinformatic Analysis:
      • Alignment: Map reads to a reference genome.
      • Variant Calling: Identify single nucleotide variants (SNVs) and indels. A mutation is often considered significant if it is present in >15-20% of the sequencing reads to distinguish from random errors.
      • Interpretation: Compare identified mutations against databases of known resistance-associated substitutions (RAS).
Protocol 3: Phenotypic Drug Susceptibility Assay
  • Principle: A cell-based assay to directly measure the impact of identified mutations on drug efficacy [2].
  • Workflow:
    • Clone & Construct: Generate recombinant viruses incorporating the patient-derived gene of interest or create replicons with the identified mutations.
    • Cell Culture: Infect susceptible cell lines with the engineered virus/replicon.
    • Drug Treatment: Treat cells with a dilution series of the antiviral drug (e.g., Samatasvir). Include a no-drug control and a wild-type virus control.
    • Readout & Analysis: Measure viral replication (e.g., by luciferase activity or viral antigen staining) after a set period. Calculate the half-maximal effective concentration (EC50). A fold-change (FC) in EC50 of >2.5-5 compared to the wild-type is often considered a significant reduction in susceptibility.

Frequently Asked Questions (FAQs)

Question Answer & Troubleshooting Steps
What defines viral breakthrough? A confirmed >1 log10 increase in viral load from nadir (lowest point) after initial response. Rule out non-adherence and sample mishandling first [1].
No RAS found. What else could it be? Investigate pharmacokinetics (PK). Check for drug-drug interactions that lower plasma levels or patient factors affecting absorption. Consider measuring drug levels.
How to handle a mixed virus population? If NGS shows a mix of wild-type and mutant virus (e.g., 60% wild-type, 40% mutant), report the mutation frequency. Phenotypic testing is crucial here to determine the dominant resistant species under drug pressure.
Can breakthrough occur without resistance? Yes. Focus investigation on patient adherence and drug exposure issues. In immunocompromised hosts, consider prolonged, low-level replication allowing stochastic emergence of mutants.

Key Parameters for Viral Breakthrough Experiments

The table below summarizes the core metrics and their significance in the experimental protocols.

Parameter Experimental Method Key Metric & Interpretation
Viral Load Quantitative PCR (qPCR) >1 log10 increase from nadir confirms virologic rebound.
Resistant Variants Next-Generation Sequencing (NGS) Mutation frequency >15-20% is typically significant; identifies specific RAS.
Drug Susceptibility Phenotypic Cell Assay Fold-change (FC) in EC50 >2.5-5 indicates clinically relevant reduced susceptibility.

References

barriers to resistance with samatasvir combinations

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir and Resistance Barriers

Q: What is the barrier to resistance for drug combinations containing this compound?

A: this compound is a first-generation NS5A inhibitor. This class of drugs is highly potent but generally has a low barrier to resistance [1] [2]. This means that a single amino acid substitution in the HCV NS5A protein can significantly reduce the drug's effectiveness. Resistant variants can emerge rapidly under treatment pressure and may persist long-term due to their relatively high fitness [1] [2].

Combining this compound with other DAAs is essential to increase the overall barrier to resistance and achieve a cure. The table below summarizes the resistance profiles of different DAA classes relevant to such combinations:

DAA Class Example Drugs Barrier to Resistance Cross-Genotype Activity Persistence of Resistant Variants
NS5A Inhibitors This compound, Daclatasvir, Ledipasvir, Ombitasvir [2] Low [1] [2] Broad (e.g., Daclatasvir is pan-genotypic) [1] High (variants replicate efficiently and persist) [1]
NS3/4A Protease Inhibitors Asunaprevir, Paritaprevir, Simeprevir [2] Low [1] Limited [1] Varies
NS5B Nucleos(t)ide Inhibitors Sofosbuvir, Mericitabine [2] High (resistant variants replicate poorly) [1] Broad [1] Low [1]
NS5B Non-Nucleoside Inhibitors Dasabuvir, Setrobuvir [2] Low [1] Variable/Genotype-specific [1] Varies

Q: What are the common resistance-associated substitutions (RASs) that affect this compound?

A: Specific RASs for this compound are not detailed in the available literature. However, for first-generation NS5A inhibitors, common RASs occur at positions M28, Q30, L31, and Y93 for genotype 1a, and L31 and Y93 for genotype 1b [2]. The presence of these substitutions, especially at baseline, can impact treatment success.

Experimental Protocols for Resistance Monitoring

Q: What methodologies are used to monitor for resistance-associated substitutions (RASs)?

A: The standard method is deep sequencing of the HCV genome from patient plasma samples to detect RASs that are present at low levels which is critical for assessing resistance barriers [3].

Protocol 1: Deep Sequencing for RAS Detection

  • Sample Collection: Collect patient plasma/serum at baseline and at the time of virologic failure. Ensure HCV RNA is sufficiently high (>1000 IU/mL) for reliable amplification [3].
  • Viral RNA Extraction: Isolate viral RNA from the plasma sample using a commercial extraction kit.
  • Reverse Transcription PCR (RT-PCR): Amplify the target regions (e.g., NS5A for this compound, NS5B for Sofosbuvir) using genotype-specific primers [3].
  • Deep Sequencing: Prepare libraries from the PCR products and sequence them using a high-throughput platform like Illumina MiSeq. This allows detection of variants present at frequencies as low as 1% in the viral population [3].
  • Bioinformatic Analysis: Map the sequenced reads to a reference genome. Identify amino acid substitutions by comparing sequences from failure time points to the patient's own baseline sequence [3].

Protocol 2: In Vitro Fitness and Susceptibility Assay

  • Site-Directed Mutagenesis: Introduce the identified RAS (e.g., Y93H) into a plasmid encoding a self-replicating HCV RNA (replicon) using a mutagenesis kit [3].
  • Transfection: Transfer the mutant and wild-type replicons into permissive human liver cells.
  • Drug Susceptibility Testing: Treat the cells with a dilution series of the DAA. Measure the concentration of drug required to reduce viral replication by 50% and 90% to determine the fold-change in susceptibility [3].
  • Replication Capacity Assay: In parallel, measure the replication efficiency of the mutant replicon compared to the wild-type in the absence of drug to assess the fitness cost of the RAS [3].

Visualizing Resistance Concepts and Workflows

The following diagrams illustrate the resistance barrier concept and the experimental workflow for resistance monitoring.

Start Start: HCV Infection (Wild-type Virus) DAA_Therapy DAA Therapy (e.g., NS5A Inhibitor) Start->DAA_Therapy Decision Resistance Barrier High Enough? DAA_Therapy->Decision Success Treatment Success (SVR) Decision->Success Yes RAS_Selected Resistant Variants (RAS) Selected Decision->RAS_Selected No Failure Virologic Failure RAS_Selected->Failure

Diagram 1: This diagram illustrates how a low barrier to resistance in a DAA regimen can lead to the selection of resistant variants and virologic failure.

PatientSample Patient Plasma (HCV RNA >1000 IU/mL) RT_PCR RT-PCR Amplification of NS5A/NS5B region PatientSample->RT_PCR Lib_Prep Deep Sequencing Library Prep RT_PCR->Lib_Prep Seq_Analysis Sequencing & Analysis Lib_Prep->Seq_Analysis Report Report RASs (Frequency & Type) Seq_Analysis->Report InVitroTest In Vitro Phenotypic Assay Report->InVitroTest If novel RAS found

Diagram 2: This workflow shows the key steps for monitoring resistance, from patient sample to sequencing and optional further testing.

Troubleshooting Common Scenarios

Scenario: Virologic failure occurs with a this compound-containing regimen.

  • Action 1: Perform deep sequencing on the failure sample to identify the specific RASs that have emerged [3].
  • Action 2: Cross-reference the identified RASs with the resistance profiles of other DAAs to design an effective retreatment regimen. Avoid recycling drugs from the same class if high-level resistance is detected [2].
  • Action 3: Consider the replication fitness of the identified RAS. Variants with low fitness may be outgrown by wild-type virus over time, potentially allowing for future retreatment options [3].

Scenario: A novel, uncharacterized RAS is detected.

  • Action: Conduct in vitro phenotypic characterization to determine the level of resistance it confers and its impact on viral replication fitness, as described in the experimental protocols above [3].

References

samatasvir in treatment-experienced HCV patients

Author: Smolecule Technical Support Team. Date: February 2026

Samatasvir (IDX719) Overview

This compound is an investigational, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1] [2]. It was designed to be a highly potent, once-daily oral drug with a high barrier to resistance.

Property Description
Molecular Target HCV NS5A protein [3] [4]
Developmental Stage Investigational (as of 2014); development continued by Merck & Co. after acquisition of Idenix [2].
Key In Vitro Feature Low-picomolar potency (EC50) against HCV genotypes 1-5 [3] [4].
Clinical Trial Antiviral Activity Rapid and profound reduction in HCV RNA shown in a 3-day monotherapy study in treatment-naïve patients with GT 1-4 [1] [5] [6].
Planned Use To be used in combination with other Direct-Acting Antivirals (DAAs) [2].

Key Experimental Data & Resistance Profile

Understanding the resistance profile is critical for troubleshooting experimental outcomes and understanding the drug's limitations.

Antiviral Activity and Key Resistance Mutations

The following table summarizes the antiviral response and primary resistance-associated substitutions (RASs) identified for this compound.

Genotype Mean Max HCV RNA Reduction (log10 IU/mL) Key Resistance-Associated Substitutions (RASs) Notes
1a 3.2 - 3.6 [1] [5] M28V, L31M, H58P [7] In vitro, RASs were identified at positions 28, 30, 31, 32, and 93 [3] [4].
1b 3.0 - 4.3 [1] [5] L28V, L31M, Q54H, Y93H, I280V [7]
2 Variable [1] [6] L31M [1] [6] Activity was highly dependent on polymorphism at NS5A position 31. Potent activity with baseline L31, but minimal activity with baseline M31 [1] [6].
3 3.2 - 3.4 [1] [5] Information not specific to this compound in results.
4 3.6 - 3.9 [1] [5] M31 (present at baseline in responding patients) [6] Despite the presence of M31, genotype 4 patients responded well to treatment [6].

This relationship between the baseline NS5A polymorphism and the antiviral effect in Genotype 2 can be visualized as a decision pathway:

G Start Genotype 2 Patient Q1 Baseline NS5A Amino Acid 31 Polymorphism? Start->Q1 Opt1 L31 Q1->Opt1 Opt2 M31 Q1->Opt2 Result1 High Antiviral Activity (2.5 - 4.1 log₁₀ reduction) Opt1->Result1 Result2 Minimal to No Antiviral Activity (0.3 - 0.8 log₁₀ reduction) Opt2->Result2

Experimental Protocols from Cited Studies

Here are the summarized methodologies from key studies, which can serve as a reference for experimental design.

1. In Vitro Resistance Selection and Profiling [3] [4]

  • Objective: To characterize the in vitro resistance profile of this compound.
  • Cell System: Huh-7 human hepatoma cells.
  • Replicons: Genotype 1a (H77 strain) luciferase-reporter replicon cells.
  • Method:
    • Cells were cultured in the presence of increasing concentrations of this compound.
    • Viral RNA was extracted from resistant colonies and sequenced to identify mutations.
    • Site-directed mutagenesis was used to introduce identified mutations into naive replicons to confirm their role in resistance.
  • Key Output: Identification of NS5A amino acids 28, 30, 31, 32, and 93 as key sites for this compound resistance.

2. Clinical Monotherapy Trial [1] [5] [6]

  • Objective: To evaluate the antiviral activity, pharmacokinetics, and safety of this compound monotherapy.
  • Study Design: Randomized, double-blind, placebo-controlled, multiple-dose study.
  • Participants: Treatment-naïve patients with chronic HCV genotype 1-4 infection.
  • Intervention: Oral this compound (25, 50, or 100 mg) or placebo once or twice daily for 3 days.
  • Data Collection:
    • Virology: Plasma HCV RNA levels were measured frequently from baseline up to Day 10.
    • Pharmacokinetics: Plasma samples were collected for drug concentration analysis.
    • Resistance Analysis: Population sequencing of the NS5A region was performed on baseline and on-treatment samples.
  • Key Output: Quantification of antiviral potency (log10 HCV RNA reduction) and correlation of response with baseline viral polymorphisms.

FAQs for Researchers

Q: What is the significance of the NS5A L31M polymorphism? A: The polymorphism at position 31 in the NS5A protein is a critical determinant of this compound's efficacy, particularly for Genotype 2 [1] [6]. The presence of methionine (M31) instead of leucine (L31) at this baseline confers high-level resistance to the drug, leading to treatment failure. This is a key factor to control for in pre-clinical experiments involving GT2.

Q: Are there naturally occurring resistance mutations to this compound in DAA-naïve patients? A: Yes. A 2013 study found that potential resistance mutations to NS5A inhibitors like this compound exist naturally in DAA-naïve patient populations [7]. For genotype 1b, mutations such as L31M and Y93H were observed in a significant portion of patients. It is crucial to perform baseline sequencing in clinical trials or consider this in experimental models to account for pre-existing resistance.

Q: How does this compound perform in combination with other antivirals? A: In vitro studies showed that this compound has an overall additive effect when combined with interferon-alfa, ribavirin, HCV protease inhibitors, and polymerase inhibitors (both nucleotide and non-nucleoside) [3] [4]. It was not cross-resistant with these other drug classes, making it a promising component for all-oral DAA combination regimens.

Important Note on Information Currency

The most recent data found in this search is from 2014. This compound's development may have been discontinued or advanced significantly since then, and newer, more effective NS5A inhibitors like velpatasvir and pibrentasvir are now standard [8]. For the latest research status, please consult current clinical trial databases (e.g., ClinicalTrials.gov) and recent scientific literature.

References

Samatasvir Resistance and Cross-Resistance Profile

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details Key Findings
Resistance-Associated Substitutions (RASs) Primary loci: M28, Q30, L31, P32, Y93 (GT 1a/1b) [1] [2]. Specific RASs vary by genotype [3]. Single RASs can confer high-level resistance; combinations (e.g., L31V+Y93H in GT1b) cause a dramatic, synergistic increase in resistance (e.g., >15,000-fold) [2] [4].
Cross-resistance within NS5A class Daclatasvir (DCV), Ledipasvir (LDV), Ombitasvir (OMV), Elbasvir (ELV) [3]. Yes. RASs selected by samatasvir (e.g., Y93H) confer cross-resistance to other NS5A inhibitors. Pre-existing RASs for other NS5A inhibitors also reduce this compound susceptibility [3].
Activity against other DAA classes Protease Inhibitors (e.g., Simeprevir), Polymerase Inhibitors (Nucleotide/Non-nucleotide) [1]. No. This compound retains full activity against viruses resistant to other DAA classes and shows additive effects when combined with them in vitro [1].
Impact of Baseline Polymorphisms Naturally occurring RASs can be present before treatment [3] [5]. Activity is significantly influenced by polymorphisms at position 31 in GT2 [6]. In a clinical trial, this compound was active in GT2 patients with a baseline L31 polymorphism but showed minimal activity in those with an M31 polymorphism [6].

Experimental Data on Resistance

The quantitative data on resistance levels, often expressed as fold-change (FC) in Effective Concentration 50 (EC₅₀) compared to a wild-type reference, are crucial for understanding the potency of these substitutions.

The table below compiles specific RASs and their measured resistance levels to this compound and other NS5A inhibitors from key studies [3].

Resistance-Associated Substitutions and Fold-Change in Susceptibility
Genotype RAS(s) This compound (IDX719) FC Daclatasvir (DCV) FC Ledipasvir (LDV) FC Ombitasvir (OMV) FC Elbasvir (ELV) FC
1a M28T 150 205 61 8695 15
1a Q30R 10 365 632 800 16
1a L31M 10 105 554 310 Not Specified
1a Y93H 4400 1600 1677 41303 220
1b L31M 3.6 3 Not Specified Not Specified Not Specified
1b Y93H 93 12 994 77 17
1b L31M + Y93H 4227 4227 Not Specified Not Specified Not Specified

Detailed Experimental Protocols

The data on this compound's resistance profile were generated through standardized in vitro and clinical studies. The workflow illustrates the two main experimental paths used to characterize DAA resistance [6] [1] [3].

cluster_in_vitro In Vitro Studies cluster_clinical Clinical Studies start Start: Characterize DAA Resistance in1 1. Replicon Systems start->in1 cl1 1. Monotherapy Trials (short-term, e.g., 3 days) start->cl1 in2 2. Resistance Selection (long-term culture under drug pressure) in1->in2 in3 3. Site-Directed Mutagenesis (test specific mutations in replicons) in2->in3 in4 4. Combination Studies (check for additive/synergistic effects) in3->in4 output Output: Identify Resistance-Associated Substitutions (RASs) & Fold-Change in4->output cl2 2. Sequence Analysis (pre- & post-treatment viral RNA) cl1->cl2 cl3 3. Phenotypic Assays (clone sequences into replicons for testing) cl2->cl3 cl3->output

  • In Vitro Resistance Selection and Profiling: These studies use HCV replicon systems (engineered RNA molecules that replicate HCV non-structural proteins in human liver cells). Researchers perform long-term culture of these replicons in the presence of this compound to select for viral populations that can grow despite the drug. The genomes of these resistant populations are then sequenced to identify emerging RASs [1]. To confirm the role of a specific mutation, researchers use site-directed mutagenesis to introduce that single change into a wild-type replicon and then determine the change in drug susceptibility (fold-change in EC₅₀) [1] [2].
  • Clinical Monotherapy Studies: In clinical trials, such as the one described in [6], treatment-naïve patients infected with various HCV genotypes received this compound as a monotherapy for 3 days. Plasma samples were collected before, during, and after treatment to measure viral load (HCV RNA) and for sequence analysis. This approach identifies which RASs emerge most frequently in a clinical setting and links them to the observed antiviral activity.

Key Implications for Research and Development

  • Cross-resistance is a class effect: The data confirm that resistance to one NS5A inhibitor, like this compound, often leads to cross-resistance to others. This underscores the importance of pre-screening for baseline RASs when using any NS5A inhibitor in a regimen [3] [5].
  • Combination therapy is essential: The low genetic barrier to resistance of NS5A inhibitors makes them unsuitable for monotherapy. However, their high potency and complementary mechanism of action make them excellent candidates for combination therapy with DAAs from other classes (e.g., NS5B inhibitors, NS3/4A protease inhibitors), which is the standard of care [1] [7].
  • Status of this compound: According to drug development databases, this compound was discontinued from clinical development in 2015 after being evaluated in Phase II trials [8]. Therefore, the information presented here is primarily for research and comparative purposes regarding the NS5A inhibitor class.

References

Samatasvir Antiviral Activity Across HCV Genotypes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro and clinical monotherapy efficacy of Samatasvir. Data for Genotypes 5 and 6 is not available in the search results [1] [2] [3].

HCV Genotype EC₅₀ in pM (in vitro) [2] Mean Max Viral Load Reduction (log₁₀ IU/mL) [1] [3] Notes
1a 4 pM 3.2 - 3.6 Potent antiviral activity observed.
1b 2 pM 3.0 - 4.3 Potent antiviral activity observed.
2 24 pM Variable (2.5 - 4.1) Activity depended on baseline polymorphism: active with NS5A L31, minimal with M31 [1] [3].
3 9 pM 3.2 - 3.4 Potent antiviral activity observed.
4 4 pM 3.6 - 3.9 Potent antiviral activity observed.
5 3 pM * Not Available *In vitro data from one source; no clinical monotherapy data found [2].
6 Not Available Not Available No specific data found in the provided search results.

Experimental Protocols and Key Findings

The data in the table above comes from specific experimental setups:

  • In Vitro Replicon Assays: The 50% effective concentration (EC₅₀) values were determined using bicistronic HCV replicons encoding non-structural proteins (NS3 to NS5B) from various genotypes. These replicons, containing a luciferase reporter gene, were used in Huh-7 cell lines to measure the inhibition of viral replication by this compound [2].
  • Clinical Monotherapy Study: The viral load reduction data is from a Phase 1, randomized, double-blind, multiple-dose study. Treatment-naïve patients infected with HCV genotypes 1-4 received this compound (25 mg, 50 mg, or 100 mg) or a placebo once daily for 3 days. Plasma HCV RNA levels were measured periodically up to Day 10 to determine the antiviral activity [1] [3].

Resistance Profile of this compound

In vitro resistance selection experiments identified that this compound targets the HCV NS5A protein. The potential resistance-associated substitutions (RASs) identified for this compound in Genotype 1a occur at NS5A amino acid positions 28, 30, 31, 32, and 93 [2].

The following diagram illustrates the process of characterizing this compound's resistance profile:

start Resistance Profile Characterization step1 In Vitro Resistance Selection Experiments start->step1 step2 Site-Directed Mutagenesis & Testing step1->step2 step3 Identification of Resistance-Associated Substitutions (RASs) step2->step3 result Key RASs in HCV NS5A: 28, 30, 31, 32, 93 step3->result

Insights for Drug Development

  • Pan-Genotypic Potential: The in vitro and early clinical data suggest that this compound has promising pan-genotypic activity, particularly against genotypes 1, 3, and 4 [1] [2] [3].
  • Combination Therapy is Key: As with other DAAs, this compound was developed for use in combination with other antiviral agents (e.g., protease or polymerase inhibitors) to enhance efficacy and prevent resistance [2].
  • Critical Role of Genotype 2 Polymorphism: The stark difference in efficacy against genotype 2 based on a single polymorphism (L31 vs. M31) underscores the necessity for pre-treatment sequencing in regions where this genotype is prevalent [1] [3].

References

samatasvir synergistic effects with interferons

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Combination Effects

The table below summarizes key experimental findings on the combined effects of samatasvir and interferon alfa:

Study Type Combination Assessed Observed Effect Key Findings & Quantitative Data
In vitro Replicon Study [1] [2] This compound + Interferon alfa (IFN-α) Additive This compound demonstrated an "overall additive effect" with IFN-α. It was also additive with ribavirin, protease inhibitors, and polymerase inhibitors.
In vitro Replicon Study [1] [2] This compound Selectivity Highly Selective 50% cytotoxic concentration (CC50): >100 μM. Selectivity Index (CC50/EC50): >5 x 10⁷.
In vitro Profiling [1] [2] Antiviral Potency (Genotypes 1-5) Potent Pan-Genotypic Activity 50% effective concentration (EC50) range: 2 to 24 pM. The EC90/EC50 ratio was low (2.6), indicating a steep dose-response curve.
Clinical Monotherapy Trial [3] This compound (25-100 mg) for 3 days Rapid Viral Load Reduction Mean max reduction from baseline: 3.2-4.3 log₁₀ IU/mL across genotypes 1, 3, and 4.

Experimental Protocols for Combination Studies

The data on this compound's additive effect with interferon alfa was generated using standardized in vitro models:

  • HCV Replicon Systems: The studies used bicistronic HCV replicons encoding the nonstructural proteins (NS3 to NS5B) from various genotypes (e.g., 1a, 1b). These replicons also contained a firefly luciferase reporter gene, allowing for quantitative measurement of viral replication inhibition [1] [2].
  • Combination Assay Protocol: The effect of drug combinations was determined by simultaneously exposing the replicon cells to both this compound and interferon alfa. The resulting inhibition of viral replication (measured by luciferase activity) was compared to the effects of each drug alone. The "additive" effect was concluded when the combined effect equaled the sum of the individual drug effects [1].

Mechanism of Action and Putative Additive Pathway

This compound and interferon alfa target HCV through distinct mechanisms. Their combined additive effect can be visualized as concurrent actions on different stages of the viral life cycle, as illustrated below:

HCV_Entry HCV Entry into Host Cell ViralPolyprotein Viral Polyprotein HCV_Entry->ViralPolyprotein ReplicationComplex Replication Complex Formation ViralPolyprotein->ReplicationComplex ViralReplication Viral RNA Replication ReplicationComplex->ViralReplication VirionAssembly Virion Assembly & Export ViralReplication->VirionAssembly IFN Interferon Alfa (IFN-α) JAK_STAT Activates JAK-STAT Signaling Pathway IFN->JAK_STAT SAM This compound (NS5A Inhibitor) NS5A Binds to NS5A Protein SAM->NS5A ISGs Induction of Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs AntiviralState Establishment of Intracellular Antiviral State ISGs->AntiviralState AntiviralState->ViralReplication Inhibits AntiviralState->VirionAssembly Inhibits InhibitsReplication Inhibits Viral RNA Replication NS5A->InhibitsReplication InhibitsAssembly Disrupts Virion Assembly NS5A->InhibitsAssembly

The diagram illustrates how this compound and interferon alfa likely exert additive effects through independent mechanisms. This compound directly targets the viral NS5A protein, disrupting replication and assembly [1] [4]. Interferon alfa acts through host cell pathways, inducing an antiviral state that suppresses multiple stages of the viral life cycle [1].

Conclusion for Researchers

References

Reported SVR Rates for Samatasvir Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name Combination Regimen HCV Genotype Patient Population SVR Rate Metric
HELIX-1 [1] Samatasvir + Simeprevir + Ribavirin 1b and 4 Treatment-naive, non-cirrhotic 85% (17/20 patients) SVR4 (50 mg dose)
HELIX-1 [1] This compound + Simeprevir + Ribavirin 1b and 4 Treatment-naive, non-cirrhotic 76% (16/21 patients) SVR4 (100 mg dose)
HELIX-1 [1] This compound + Simeprevir + Ribavirin 1b and 4 Treatment-naive, non-cirrhotic 53% (10/19 patients) SVR4 (150 mg dose)
HELIX-2 [2] This compound + Simeprevir + TMC647055/r ± Ribavirin 1 Treatment-naive or interferon-relapsed Data not publicly reported SVR12 (Trial completed)

Experimental Protocol Details

The data in the table comes from Phase II clinical trials, which followed standardized methodologies to evaluate the safety and efficacy of the drug combinations [3] [2].

  • Trial Design: The trials were randomized, open-label studies. HELIX-1 featured parallel groups testing different doses of this compound, while HELIX-2 evaluated the regimen with and without ribavirin [3] [1] [2].
  • Treatment Regimen: Patients received the all-oral, direct-acting antiviral combination for 12 weeks. Dosing was typically once daily for each drug [2].
  • Primary Endpoints: The primary measures of efficacy were Sustained Virologic Response (SVR), which means the hepatitis C virus was undetectable in the patient's blood after treatment ended. The most common metrics were:
    • SVR4: Virus undetectable 4 weeks after the end of treatment [1].
    • SVR12: Virus undetectable 12 weeks after the end of treatment; this is the contemporary gold standard for defining a cure [3] [4].
  • Patient Monitoring: Viral load (HCV RNA) was regularly measured through blood tests to monitor progress and confirm SVR [1] [4].

Mechanism of Action and Resistance Profile

This compound was investigated as a key component of all-oral, interferon-free regimens, representing a significant shift from older HCV treatments [5].

  • Drug Class and Target: this compound is a NS5A inhibitor. The NS5A protein is essential for viral replication and assembly, though the exact mechanism by which its inhibitors work was not fully understood at the time [6] [5].
  • In Vitro Potency and Resistance: Pre-clinical studies showed this compound was a selective, low-picomolar inhibitor of HCV replication. Resistance selection experiments identified that amino acid changes at positions M28, Q30, L31, P32, and Y93 in the NS5A protein could confer resistance to the drug [6]. The following diagram illustrates the resistance selection and analysis workflow from these early studies.

G Start In Vitro Resistance Selection A Culture HCV replicons (Genotype 1a) Start->A B Apply this compound selection pressure A->B C Select for resistant viral populations B->C D Sequence NS5A gene of resistant populations C->D E Identify amino acid substitutions (RAS) D->E F Site-directed mutagenesis in wild-type replicons E->F G Confirm resistance phenotype F->G End Identified RAS loci: M28, Q30, L31, P32, Y93 G->End

Key Context and Limitations of the Data

When interpreting this data, please consider the following crucial points:

  • Historical Data: The clinical data for this compound is from 2013-2014. The drug's development was likely discontinued, as it is not mentioned in later reviews of approved HCV medications [4] [5].
  • Evolving Standard of Care: During this period, HCV therapy was rapidly evolving. The goals were to achieve high SVR rates with all-oral, pan-genotypic regimens, shorter treatment durations, and fewer side effects [7] [5]. This compound was part of this early wave of investigation.
  • SVR4 vs SVR12: The available results for HELIX-1 are for SVR4. While achieving SVR4 is a positive indicator, SVR12 is the stronger, accepted benchmark for a virological cure in modern practice [4]. The final SVR12 rates for this trial were not provided in the search results.

References

Samatasvir Safety Profile and Clinical Trial Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available safety and efficacy data for samatasvir from a Phase II combination therapy trial.

Trial Identifier/Name Phase Intervention Key Safety Findings Most Common Adverse Events (AEs) Serious Adverse Events (SAEs) & Discontinuations Notable Efficacy Findings (SVR4)
HELIX-1 [1] II This compound (50, 100, or 150 mg) + Simeprevir + Ribavirin for 12 weeks The regimen was well-tolerated [1]. Fatigue, pruritus, anemia, nausea, insomnia (occurred at a similar frequency to placebo in monotherapy) [2] [1]. No treatment-related serious adverse events reported; no safety-related treatment discontinuations [2] [1]. 85% (17/20) in a subset of treatment-naïve, non-cirrhotic GT1b/4 patients [1].

Detailed Experimental Protocol: HELIX-1 Trial

For researchers designing similar studies, here is the detailed methodology from the key trial that assessed this compound's safety and efficacy in a combination regimen [1].

  • Study Design: The HELIX-1 trial was a phase II, randomized, parallel-group study.
  • Patient Population: The study enrolled treatment-naïve, non-cirrhotic adults chronically infected with HCV genotype 1b or 4.
  • Intervention Groups: Patients were randomized into one of three treatment groups receiving either 50 mg, 100 mg, or 150 mg of this compound once daily.
  • Combination Regimen: All doses of this compound were administered in combination with a fixed regimen of 150 mg of simeprevir (an NS3/4A protease inhibitor) once daily plus a weight-based dose of ribavirin twice daily.
  • Treatment Duration: The total treatment duration for all groups was 12 weeks.
  • Safety Assessments: Safety and tolerability were primary objectives. Assessments included monitoring and recording all adverse events (AEs), tracking vital signs, conducting routine laboratory tests (including hematology and clinical chemistry), and performing electrocardiograms (ECGs) [2] [1].
  • Efficacy Endpoints: The primary efficacy endpoint was the proportion of patients achieving a sustained virological response 4 weeks after the end of treatment (SVR4), defined as undetectable HCV RNA in plasma.

This compound's Mechanism of Action

This compound is a highly potent inhibitor of the hepatitis C virus non-structural protein 5A (NS5A) [2] [3]. The following diagram illustrates its role in the HCV replication cycle.

G HCV_RNA HCV RNA Enters Host Cell Polyprotein Viral Polyprotein Synthesis HCV_RNA->Polyprotein Replication_Complex Replication Complex Formation (Including NS5A Protein) Polyprotein->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication New_Virions Assembly of New Virions Viral_Replication->New_Virions This compound This compound (NS5A Inhibitor) Inhibition Inhibits NS5A Function This compound->Inhibition Inhibition->Replication_Complex

As the diagram shows, the NS5A protein is a critical component of the viral replication complex. By binding to NS5A, this compound disrupts its normal function, leading to potent, pan-genotypic inhibition of HCV replication [2] [3]. In vitro studies demonstrated this compound has low picomolar efficacy against HCV genotypes 1 through 5 [3].

Context for Researchers and Developers

  • Comparison with Other Antivirals: The available data suggests this compound had a favorable and clean safety profile in early trials, with no significant hepatic or cardiac toxicity detected [2]. This contrasts with the safety profiles of some other drug classes. For instance, the protease inhibitor simeprevir is associated with skin conditions and transient hyperbilirubinemia [4], and the nucleotide polymerase inhibitor sofosbuvir has known drug-drug interaction risks with strong P-gp inducers [4].
  • Developmental Status: The clinical development of this compound appears to have been discontinued. The most recent data is from around 2014-2015. The current landscape for HCV treatment is dominated by other pangenotypic regimens such as Sofosbuvir/Velpatasvir (SOF/VEL) and Glecaprevir/Pibrentasvir (G/P), which have extensive real-world safety data and cure rates (SVR12) consistently near or above 95% across all patient populations, including those with cirrhosis [5] [6] [7].

References

Samatasvir Phase II Clinical Trial Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key efficacy, safety, and pharmacokinetic findings from a Phase II monotherapy study of Samatasvir in treatment-naïve patients [1] [2].

Aspect Details & Results
Study Design Randomized, double-blind, multiple-dose, placebo-controlled monotherapy for 3 days [1].
Participants 64 treatment-naïve adults with chronic HCV: 34 with Genotype 1 and 30 with Genotypes 2, 3, or 4 [1].
Dosing Once daily doses of 25 mg, 50 mg, or 100 mg [1].

| Antiviral Efficacy | • Genotype 1a: Mean max reduction of 3.2-3.6 log10 IU/mL • Genotype 1b: Mean max reduction of 3.0-4.3 log10 IU/mL • Genotype 3: Mean max reduction of 3.2-3.4 log10 IU/mL • Genotype 4: Mean max reduction of 3.6-3.9 log10 IU/mL • Genotype 2: Activity dependent on baseline polymorphism (L31: 2.5-4.1 log10 IU/mL; M31: minimal activity) [1]. | | Key Safety Profile | Well-tolerated. Most common adverse events: constipation, nausea, headache. All events were mild or moderate. No serious adverse events, discontinuations, or concerning patterns in lab work/vital signs [1]. | | Pharmacokinetics | Long plasma half-life of approximately 20 hours, supporting once-daily dosing [1]. |

Experimental Protocols and Supporting Data

For researchers, the methodologies from the key trials and studies are detailed below.

Clinical Trial Methodology
  • Objective: To evaluate the antiviral activity, pharmacokinetics, and safety of this compound monotherapy [1].
  • Treatment Regimen: Participants were randomized to receive either a placebo or this compound (25, 50, or 100 mg) once daily for 3 days [1].
  • Data Collection: Plasma samples for measuring HCV RNA levels, pharmacokinetic analysis, and viral sequencing were collected up to Day 10 [1].
In Vitro Profiling and Resistance

A complementary in vitro study provided the mechanistic profile of this compound [3]:

  • Potency and Selectivity: this compound demonstrated low-picomolar efficacy (EC50 range: 2-24 pM) against HCV replicons of genotypes 1-5 and a high selectivity index (>5 × 107) [3].
  • Resistance Profile: Resistance selection experiments identified NS5A amino acids 28, 30, 31, 32, and 93 as potential resistance loci. The activity of this compound was not affected by resistance mutations to other drug classes (e.g., protease or polymerase inhibitors) [3].
  • Combination Potential: this compound showed an additive effect when combined with interferon-alfa, ribavirin, HCV protease inhibitors, and polymerase inhibitors, indicating its suitability for all-oral DAA combination regimens [3].

Visualized Workflow and Mechanisms

The following diagram illustrates the clinical trial workflow and the mechanism of action of this compound based on the study protocols and scientific background.

ParticipantScreening Participant Screening & Randomization Intervention 3-Day Intervention ParticipantScreening->Intervention PlaceboGroup Placebo Group Intervention->PlaceboGroup DrugGroup This compound Group (25, 50, or 100 mg once daily) Intervention->DrugGroup DataCollection Plasma Sample Collection PlaceboGroup->DataCollection DrugGroup->DataCollection HCVRNA HCV RNA Viral Load DataCollection->HCVRNA PK Pharmacokinetics (PK) DataCollection->PK Sequencing Viral Sequencing DataCollection->Sequencing Endpoints Study Endpoints Analysis HCVRNA->Endpoints PK->Endpoints Sequencing->Endpoints Efficacy Antiviral Efficacy (Mean Log10 Reduction) Endpoints->Efficacy Safety Safety & Tolerability Endpoints->Safety PKResult Pharmacokinetic Profile (e.g., Half-Life) Endpoints->PKResult

Diagram 1: Clinical Trial Workflow and Key Assessments. This diagram outlines the flow of the Phase II clinical trial, from participant screening to the final analysis of efficacy, safety, and pharmacokinetic endpoints [1] [2].

The diagram below illustrates the antiviral mechanism and resistance profile of this compound.

MOA This compound Binds to HCV NS5A Protein Disruption Disrupts HCV Replication Complex MOA->Disruption Outcome Potent Inhibition of Viral Replication Disruption->Outcome Resistance Potential Resistance Pathways Mutations Baseline NS5A Polymorphisms (e.g., M31 in GT2) Resistance->Mutations ReducedActivity Reduced Antiviral Activity Mutations->ReducedActivity

Diagram 2: Mechanism of Action and Resistance. This compound is a pan-genotypic inhibitor of the HCV NS5A protein, disrupting the viral replication complex. However, baseline polymorphisms in NS5A, such as the M31 variant in Genotype 2, can lead to reduced drug activity [1] [3].

Interpretation and Context for Professionals

  • Pan-Genotypic Promise with a Caveat: The data confirms this compound as a potent, pan-genotypic NS5A inhibitor, but its variable efficacy against Genotype 2, dependent on the baseline L31/M31 polymorphism, is a critical consideration for clinical use and highlights the importance of pre-treatment sequencing [1].
  • Ideal for Combination Therapy: The in vitro data shows no cross-resistance with other DAA classes and additive effects in combination, making this compound a strong candidate for all-oral DAA regimens [3].
  • Developmental Status: It is important to note that this compound remains an investigational drug [4]. The landscape of HCV treatment has evolved since these 2014 studies, with several highly effective combination therapies now approved and available [5].

Suggestions for Further Information

To obtain a more current and complete comparison, you may:

  • Search ClinicalTrials.gov: Look for later-phase trial results for this compound (MK-1894) in combination with other drugs.
  • Review Clinical Guidelines: Guidelines from bodies like the AASLD or EASL provide comparative recommendations on approved DAA regimens, which can serve as a benchmark.
  • Consult Drug Databases: Professional resources like Micromedex or UpToDate offer structured, comparative drug analyses.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

884.31382363 Da

Monoisotopic Mass

884.31382363 Da

Heavy Atom Count

63

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21P699C5FC

Wikipedia

Samatasvir

Dates

Last modified: 02-18-2024
1: Vince B, Hill JM, Lawitz EJ, O'Riordan W, Webster LR, Gruener DM, Mofsen RS, Murillo A, Donovan E, Chen J, McCarville JF, Sullivan-Bólyai JZ, Mayers D, Zhou XJ. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor samatasvir in patients infected with hepatitis C virus genotype 1, 2, 3 or 4. J Hepatol. 2014 May;60(5):920-7. doi: 10.1016/j.jhep.2014.01.003. Epub 2014 Jan 14. PubMed PMID: 24434503.
2: Bilello JP, Lallos LB, McCarville JF, La Colla M, Serra I, Chapron C, Gillum JM, Pierra C, Standring DN, Seifer M. In vitro activity and resistance profile of samatasvir, a novel NS5A replication inhibitor of hepatitis C virus. Antimicrob Agents Chemother. 2014 Aug;58(8):4431-42. doi: 10.1128/AAC.02777-13. Epub 2014 May 27. PubMed PMID: 24867983; PubMed Central PMCID: PMC4136001.

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